Telotristat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-28-5 | |
| Record name | Telotristat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telotristat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELOTRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tryptophan Hydroxylase Inhibition by Telotristat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telotristat, and its prodrug this compound ethyl, represent a targeted therapeutic approach for the management of carcinoid syndrome diarrhea. By specifically inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, this compound effectively reduces peripheral serotonin production, addressing the primary driver of symptoms in many patients with neuroendocrine tumors. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.
Mechanism of Action: Targeting Serotonin Synthesis
This compound ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, this compound, by carboxylesterases.[1][2][3] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6]
There are two isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal tract and the pineal gland, and TPH2, which is primarily expressed in the central nervous system (CNS).[4][7][8] While this compound inhibits both TPH1 and TPH2 in vitro, its clinical efficacy in treating carcinoid syndrome stems from its peripheral action.[6][9] Due to its physicochemical properties, this compound does not readily cross the blood-brain barrier, thus minimizing its effects on central serotonin levels and avoiding potential neurological side effects.[6][10]
The overproduction of serotonin by neuroendocrine tumors is a key pathogenic factor in carcinoid syndrome, leading to symptoms such as severe diarrhea, flushing, and abdominal pain.[4][11][12] By inhibiting peripheral TPH1, this compound reduces the systemic levels of serotonin, thereby alleviating these symptoms.[1][4]
Quantitative Data
Pharmacokinetics of this compound
This compound ethyl is rapidly absorbed and converted to its active metabolite, this compound.[1] The pharmacokinetic parameters exhibit high variability.[1][9]
| Parameter | This compound Ethyl | This compound (Active Metabolite) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1 - 3 hours | [1][6][9] |
| Mean Peak Plasma Concentration (Cmax) at 500 mg dose | ~7 ng/mL | ~900 ng/mL | [1][9] |
| Mean Area Under the Curve (AUC0-6hr) at 500 mg dose | ~22 ng•hr/mL | ~3000 ng•hr/mL | [1][9] |
| Apparent Half-life (t1/2) | ~0.6 hours | ~5 hours | [1][13] |
| Plasma Protein Binding | >99% | >99% | [1] |
| Apparent Volume of Distribution (Vd) | Not specified | 348.7 L (in patients) | [1] |
| Primary Route of Elimination | Feces (~92.8%) | Feces | [1][13] |
In Vitro TPH Inhibition
This compound is a significantly more potent inhibitor of TPH than its prodrug, this compound ethyl.[1]
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |
| This compound Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [6] |
| This compound | 0.028 ± 0.003 | 0.032 ± 0.003 | [6] |
Clinical Efficacy: Phase 3 Clinical Trials (TELESTAR & TELECAST)
The efficacy of this compound ethyl was demonstrated in two pivotal Phase 3 clinical trials, TELESTAR and TELECAST.
| Parameter | TELESTAR Trial | TELECAST Trial | Reference |
| Patient Population | Patients with carcinoid syndrome and ≥4 bowel movements/day despite stable somatostatin analog (SSA) therapy | Patients with carcinoid syndrome and <4 bowel movements/day on SSAs | [14][15] |
| Treatment Arms | Placebo, this compound ethyl 250 mg TID, this compound ethyl 500 mg TID | Placebo, this compound ethyl 250 mg TID, this compound ethyl 500 mg TID | [14][15] |
| Primary Efficacy Endpoint | Reduction in daily bowel movement (BM) frequency | Percent change from baseline in 24-hour urinary 5-HIAA (u5-HIAA) | [14][15] |
| Reduction in Daily BM Frequency (vs. Placebo) at Week 12 | -0.81 (250 mg), -0.69 (500 mg) | Not the primary endpoint | [14] |
| Median Reduction in u5-HIAA from Baseline (vs. Placebo) at Week 12 | -30.1 mg/24h (250 mg), -33.8 mg/24h (500 mg) | -54.0% (250 mg), -89.7% (500 mg) | [14][16] |
| Proportion of Patients with ≥30% Reduction in u5-HIAA | >78% (both doses) vs. 10% (placebo) | Not specified | [14] |
Experimental Protocols
In Vitro Tryptophan Hydroxylase Inhibition Assay
This protocol is a synthesized representation based on methodologies described in the literature for assessing TPH inhibition.[7][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TPH1 and TPH2 activity.
Materials:
-
Recombinant human TPH1 and TPH2 enzymes
-
L-Tryptophan (substrate)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate (FAS)
-
MES buffer (pH 7.0)
-
This compound (test compound)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing MES buffer, FAS, BH4, catalase, and DTT.
-
Add the TPH1 or TPH2 enzyme to the reaction mixture.
-
Serially dilute this compound in an appropriate solvent (e.g., DMSO) and add to the wells of the microplate.
-
Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Measure the production of 5-hydroxytryptophan or a downstream product using a fluorescence-based detection method.
-
Calculate the percent inhibition of TPH activity at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
Clinical Trial Protocol for Efficacy Assessment (Synthesized from TELESTAR and TELECAST)
Objective: To evaluate the efficacy and safety of this compound ethyl in patients with carcinoid syndrome diarrhea.
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][15]
Patient Population:
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Adults (≥18 years) with a histopathological diagnosis of a well-differentiated metastatic neuroendocrine tumor.
-
Documented history of carcinoid syndrome with diarrhea.
-
Stable dose of somatostatin analog (SSA) therapy for at least 3 months.
-
TELESTAR: ≥4 bowel movements per day.[14]
-
TELECAST: <4 bowel movements per day.[15]
Treatment:
-
Patients are randomized in a 1:1:1 ratio to receive:
-
Placebo
-
This compound ethyl 250 mg three times daily (TID)
-
This compound ethyl 500 mg TID
-
-
Treatment duration: 12-week double-blind period, followed by an open-label extension.[14][15]
Efficacy Assessments:
-
Primary Endpoint (TELESTAR): Change from baseline in the average daily frequency of bowel movements over the 12-week treatment period.[14]
-
Primary Endpoint (TELECAST): Percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[15]
-
u5-HIAA Measurement: 24-hour urine collections are performed at baseline and at specified follow-up visits. The total volume is recorded, and an aliquot is analyzed for 5-HIAA concentration, typically using high-performance liquid chromatography (HPLC) or a similar validated method.
Safety Assessments:
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Monitoring and recording of all adverse events (AEs).
-
Physical examinations, vital signs, and laboratory tests at regular intervals.
Conclusion
This compound offers a targeted and effective treatment for carcinoid syndrome diarrhea by directly inhibiting the underlying pathophysiology of serotonin overproduction. Its peripheral selectivity minimizes central nervous system side effects, providing a favorable safety profile. The robust clinical trial data underscores its efficacy in reducing bowel movement frequency and urinary 5-HIAA levels, key markers of disease activity. This technical guide provides a comprehensive resource for understanding the core scientific principles and practical applications of this compound in the context of neuroendocrine tumors and carcinoid syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Role of Telotristat Ethyl in Carcinoid Syndrome: A Technical Guide for Researchers
Introduction
Carcinoid syndrome is a debilitating condition that arises in up to 20% of patients with neuroendocrine tumors (NETs), characterized by symptoms such as severe diarrhea, flushing, and abdominal pain.[1] These symptoms are primarily driven by the overproduction of serotonin by the tumor cells.[1][2] The standard of care for managing carcinoid syndrome involves somatostatin analogs (SSAs), which can control symptoms by inhibiting the release of hormones, including serotonin.[3][4][5] However, a significant portion of patients experience refractory symptoms despite SSA therapy, highlighting a critical unmet medical need.[3][6] Telotristat ethyl (brand name Xermelo®) represents a novel therapeutic approach that directly targets the underlying cause of the syndrome by inhibiting serotonin synthesis.[3][7]
This technical guide provides an in-depth overview of the research and development of this compound ethyl, its mechanism of action, preclinical data, clinical trial outcomes, and detailed experimental protocols relevant to its study. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and endocrinology.
Mechanism of Action
This compound ethyl is a prodrug that is rapidly metabolized to its active form, this compound (LP-778902).[8][9] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from the amino acid L-tryptophan.[2][8][9][10] There are two isoforms of this enzyme, TPH1 and TPH2. TPH1 is found in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract where NETs often originate, while TPH2 is primarily located in the central nervous system (CNS).
This compound ethyl was specifically designed with a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier.[10] This ensures that its inhibitory action is localized to the periphery, reducing systemic serotonin production without affecting the serotonin levels in the brain, thereby avoiding CNS-related side effects like depression that were seen with earlier, non-selective TPH inhibitors.[10][11] By blocking TPH, this compound reduces the production of serotonin within tumor cells, leading to a decrease in the frequency of carcinoid syndrome diarrhea.[8][12]
Preclinical Research
In Vitro Studies The inhibitory potential of this compound has been evaluated in various preclinical models. In vitro studies using purified human enzymes demonstrated that this compound is a potent inhibitor of both TPH1 and TPH2, with IC50 values of 0.028 µM and 0.032 µM, respectively.[9] The parent prodrug, this compound ethyl, is significantly less potent.[9] Further research explored the effect of this compound ethyl on cancer cell proliferation. In one study, this compound ethyl was shown to be a potent inhibitor of cell growth in liposarcoma, colon cancer (HT-29), and cholangiocarcinoma (TFK-1) cell lines, suggesting a potential anti-neoplastic role beyond symptom control.[13]
In Vivo Models Animal models have been crucial in establishing the peripheral selectivity and efficacy of this compound ethyl. In studies involving normal mice and rats, orally administered this compound ethyl led to a dose-dependent reduction in serotonin levels throughout the gastrointestinal tract without significantly altering brain serotonin levels.[8][14] Animal models of carcinoid syndrome, such as nude mice with xenografted human carcinoid cell lines (e.g., BON cells), have been used to demonstrate that reducing serotonin can mitigate systemic effects of the syndrome.[15][16] These models, which can develop elevated plasma serotonin, diarrhea, and even cardiac fibrosis, are valuable platforms for testing therapies like this compound ethyl.[16]
Clinical Development Program
The clinical efficacy and safety of this compound ethyl were primarily established in two pivotal Phase 3, randomized, placebo-controlled trials: TELESTAR and TELECAST .[6] These studies were followed by an open-label extension study, TELEPATH , to assess long-term outcomes.[17][18]
-
TELESTAR enrolled patients with well-differentiated metastatic NETs and carcinoid syndrome diarrhea who were experiencing four or more bowel movements (BMs) per day despite stable-dose SSA therapy.[10][19]
-
TELECAST was a companion study that evaluated the safety and efficacy of this compound ethyl in patients with carcinoid syndrome who had fewer than four BMs per day but other symptoms or elevated urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[1][20]
-
TELEPATH was an open-label extension study for patients who had participated in previous trials, designed to evaluate the long-term safety, tolerability, and quality of life effects of this compound ethyl.[17][18][21]
Clinical Efficacy Data
This compound ethyl demonstrated statistically significant and clinically meaningful efficacy in reducing both the frequency of bowel movements and the levels of u5-HIAA. The approved dose is 250 mg taken three times daily with food.[3]
Table 1: Key Efficacy Results from the TELESTAR Trial (Patients with ≥4 BMs/day)
| Endpoint (at 12 Weeks) | Placebo (n=45) | This compound Ethyl 250 mg TID (n=45) | This compound Ethyl 500 mg TID (n=45) |
|---|---|---|---|
| Change in Daily BM Frequency | |||
| Mean Reduction from Baseline | -0.9 | -1.7 | -2.1 |
| Difference vs. Placebo | - | -0.81 (p < 0.001) | -1.19 (p < 0.001) |
| BM Response Rate | |||
| % of Patients with ≥30% Reduction for ≥50% of Study | 20% | 44% (p=0.011) | 42% (p=0.020) |
| Change in Urinary 5-HIAA | |||
| Mean Change from Baseline (mg/24h) | +11.5 | -40.1 | -57.7 |
| Difference vs. Placebo (mg/24h) | - | -30.1 (p < 0.001) | -33.8 (p < 0.001) |
Data sourced from Kulke et al., 2017 and related publications.[10][19][22][23]
Table 2: Key Efficacy Results from the TELECAST Trial (Patients with <4 BMs/day)
| Endpoint (at 12 Weeks) | Placebo (n=26) | This compound Ethyl 250 mg TID (n=25) | This compound Ethyl 500 mg TID (n=25) |
|---|---|---|---|
| Change in Urinary 5-HIAA | |||
| Median % Change from Baseline | +28.9% | -32.0% | -69.6% |
| Median Difference vs. Placebo | - | -54.0% (p < 0.001) | -89.7% (p < 0.001) |
Data sourced from Pavel et al., 2018.[1][20][24]
Safety and Tolerability
Across the clinical trial program, this compound ethyl was generally well-tolerated.[10][25] The long-term safety profile, evaluated in the TELEPATH study with a mean exposure of over 100 weeks, was consistent with earlier trials, with no new safety signals emerging.[17][18][21]
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the TELESTAR Trial
| Adverse Event | Placebo (n=45) | This compound Ethyl 250 mg TID (n=45) | This compound Ethyl 500 mg TID (n=45) |
|---|---|---|---|
| Nausea | 11% | 13% | 20% |
| Abdominal Pain | 18% | 11% | 20% |
| Gamma-Glutamyltransferase Increased | 2% | 9% | 11% |
| Fatigue | 9% | 7% | 11% |
| Depression | 9% | 2% | 2% |
Note: The rate of discontinuation due to AEs was lower in the 250 mg this compound ethyl arm (7%) than in the placebo arm (13%).[22]
Experimental Protocols
Protocol 1: Measurement of Urinary 5-HIAA (u5-HIAA) The quantification of 24-hour u5-HIAA is the primary biochemical marker for assessing serotonin production and the pharmacodynamic effect of this compound ethyl.
-
Patient Preparation: For 2-3 days prior to and during collection, patients must avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples, avocados, tomatoes) and certain medications that can interfere with the assay.
-
Collection: A 24-hour urine sample is collected in a light-protected container with a preservative (e.g., boric acid or hydrochloric acid) to maintain sample integrity. The total volume is recorded.
-
Analysis: The concentration of 5-HIAA in the urine is typically measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or mass spectrometry (LC-MS/MS).
-
Calculation: The total 24-hour excretion is calculated by multiplying the 5-HIAA concentration by the total urine volume collected over 24 hours. The result is reported in mg/24 hours.
Protocol 2: Assessment of Clinical Symptoms and Quality of Life The primary clinical endpoint in pivotal trials was the change in bowel movement frequency, a direct measure of symptom burden.
-
Bowel Movement (BM) Diary: Patients are instructed to maintain a daily electronic or paper diary to record the number of bowel movements each day. Consistency in reporting is critical.
-
Baseline Assessment: A baseline period (e.g., 2-4 weeks) is established before initiating treatment to determine the patient's average daily BM frequency.
-
Treatment Assessment: The diary is maintained throughout the treatment period. The primary efficacy is often the average change from baseline over a defined period (e.g., 12 weeks).
-
Quality of Life (QoL) Questionnaires: Standardized, validated questionnaires are used to assess the impact of treatment on patient well-being. The European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30) is commonly used, sometimes supplemented with a NET-specific module like the GI.NET.21.[26] These questionnaires measure domains such as physical functioning, emotional functioning, fatigue, and specific symptoms like diarrhea.[26]
Conclusion and Future Directions
This compound ethyl has been established as an effective and safe treatment for patients with carcinoid syndrome diarrhea that is inadequately controlled by somatostatin analogs.[12][27] By selectively inhibiting peripheral serotonin synthesis, it directly addresses the pathophysiology of the syndrome's most prominent gastrointestinal symptom. The robust data from the TELESTAR and TELECAST trials have demonstrated significant reductions in both bowel movement frequency and biochemical markers.[6]
Future research is warranted in several areas. The long-term impact of sustained serotonin reduction on the progression of carcinoid heart disease and mesenteric fibrosis remains an area of active investigation.[6][11] While initial data are limited, the potential for this compound ethyl to mitigate these serious, serotonin-mediated complications is a compelling hypothesis. Additionally, its role earlier in the treatment pathway and its potential anti-proliferative effects on neuroendocrine tumors merit further exploration.
References
- 1. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scientificliterature.org [scientificliterature.org]
- 4. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. This compound ethyl: a new option for the management of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. dovepress.com [dovepress.com]
- 12. This compound ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound ethyl: A peripheral tryptophan hydroxylase inhibitor that blocks serotonin biosynthesis against cultured liposarcoma, colon cancer, and cholangiocarcinoma cell lines. - ASCO [asco.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Long-Term Treatment with this compound Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. This compound Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. targetedonc.com [targetedonc.com]
- 23. Lexicon Announces Publication Of TELESTAR Study Results For this compound Ethyl In The Journal Of Clinical Oncology [prnewswire.com]
- 24. erc.bioscientifica.com [erc.bioscientifica.com]
- 25. Long-Term Safety Experience with this compound Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. england.nhs.uk [england.nhs.uk]
- 27. Long‐Term Safety Experience with this compound Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Proliferative Effects of Telotristat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telotristat, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, has demonstrated significant anti-proliferative effects in various preclinical cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its impact on cancer cell proliferation and tumor growth, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's anti-cancer potential.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, is increasingly recognized for its role in tumorigenesis, promoting cell proliferation, invasion, and angiogenesis in several cancers.[1] Neuroendocrine tumors (NETs), in particular, are often associated with an overproduction of serotonin, leading to carcinoid syndrome.[2][3] this compound ethyl is the prodrug of this compound (LP-778902), a small-molecule inhibitor of TPH.[4] By blocking the peripheral synthesis of serotonin, this compound not only manages the symptoms of carcinoid syndrome but also exhibits direct anti-tumor activities.[5] This guide delves into the scientific evidence supporting the anti-proliferative effects of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in serotonin biosynthesis.[6][7] There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., gastrointestinal tract), and TPH2, located in the central nervous system.[6] this compound ethyl is designed to not cross the blood-brain barrier, thus primarily inhibiting peripheral TPH1 and reducing systemic serotonin levels without affecting central nervous system serotonin.[8] This targeted inhibition of serotonin production is hypothesized to disrupt the pro-proliferative signaling of serotonin in the tumor microenvironment.
In Vitro Anti-Proliferative Effects
In vitro studies have demonstrated the direct anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines.
Cell Viability and Apoptosis in Neuroendocrine Tumor (NET) Cells
A study on pancreatic and gastrointestinal NET cell lines (BON-1, QGP-1, and HROC57) showed that this compound ethyl induced apoptosis as a single agent, with IC50 values in the micromolar range after 72 hours of treatment.[2] The combination of this compound ethyl with the mTOR inhibitor everolimus resulted in a strong synergistic effect, dramatically decreasing cell viability.[2] Mechanistically, this combination promoted an increase in the apoptosis marker Annexin V.[2]
Inhibition of Cell Growth in Various Cancer Cell Lines
This compound ethyl has also been shown to be a potent inhibitor of cell growth in other cancer types. In a study using liposarcoma (94T778), colon cancer (HT-29), and cholangiocarcinoma (TFK-1) cell lines, this compound ethyl progressively decreased cell confluence over 96 hours.[9] The liposarcoma cell line was the most sensitive to the treatment.[9]
| Cell Line | Cancer Type | Treatment | Incubation Time (hours) | Effect | Reference |
| BON-1, QGP-1, HROC57 | Neuroendocrine Tumor | This compound ethyl | 72 | Induces apoptosis (IC50 in µM range) | [2] |
| BON-1, QGP-1, HROC57 | Neuroendocrine Tumor | This compound ethyl + Everolimus | 72 | Synergistic decrease in cell viability | [2] |
| 94T778 | Liposarcoma | 30 µM this compound ethyl | 24-96 | Progressive decrease in cell confluence | [9] |
| HT-29 | Colon Cancer | 30 µM this compound ethyl | 24-96 | Progressive decrease in cell confluence | [9] |
| TFK-1 | Cholangiocarcinoma | 30 µM this compound ethyl | 24-96 | Moderate decrease in cell confluence | [9] |
| BON-1, QGP-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | No effect on cell proliferation | [10] |
| BON-1 | Pancreatic Neuroendocrine Tumor | This compound + Pasireotide | 72 | Additive inhibitory effect on serotonin secretion | [10] |
| QGP-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | IC50 for serotonin secretion: 1.3 x 10⁻⁹ M | [11] |
| BON-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | IC50 for serotonin secretion: 3.3 x 10⁻⁸ M | [11] |
Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines
In Vivo Anti-Tumor Efficacy
Preclinical animal models have provided substantial evidence for the anti-tumor effects of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.
Cholangiocarcinoma (CCA) Xenograft Models
In various preclinical models of cholangiocarcinoma, this compound ethyl demonstrated significant anti-tumor efficacy.[8] In cell-derived xenografts (CDX) using iCCA, dCCA, and pCCA cell lines, this compound ethyl alone exhibited substantial tumor growth inhibition (41%–53%).[8] When combined with standard chemotherapies like gemcitabine plus cisplatin (GemCis) or nab-paclitaxel (NPT), the tumor growth inhibition was enhanced (67%–90%).[8][12] Similar additive effects were observed in patient-derived xenograft (PDX) models, where this compound ethyl alone inhibited tumor growth by 40%–73%.[8][12]
The reduction in tumor growth correlated with a decrease in tumor cell proliferation, as measured by the proliferation marker Ki67.[8] In iCCA xenografts, this compound monotherapy reduced tumor cell proliferation by 43%, and in combination with NPT, the reduction was 63%.[8]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reduction in Ki67 Proliferation (%) | Reference |
| iCCA, dCCA, pCCA (CDX) | Cholangiocarcinoma | This compound ethyl | 41-53 | 43 (iCCA) | [8] |
| iCCA, dCCA, pCCA (CDX) | Cholangiocarcinoma | This compound ethyl + GemCis/NPT | 67-90 | 49 (GemCis+TE), 63 (NPT+TE) (iCCA) | [8][12] |
| PDX (TM00311, TM01225) | Cholangiocarcinoma | This compound ethyl | 40-73 | 31 (TM00311) | [8][12] |
| PDX (TM00311) | Cholangiocarcinoma | This compound ethyl + GemCis/NPT | - | 86 (GemCis+TE), 64 (NPT+TE) | [8] |
Table 2: Summary of In Vivo Effects of this compound in Cholangiocarcinoma Xenograft Models
Signaling Pathways Implicated in this compound's Anti-Proliferative Effects
The primary signaling pathway targeted by this compound is the serotonin synthesis pathway. However, its anti-proliferative effects may also involve the modulation of other cancer-related signaling cascades.
Serotonin Synthesis Pathway
As previously described, this compound directly inhibits TPH1, leading to a reduction in serotonin production. Serotonin has been implicated in autocrine and paracrine signaling loops that promote cancer cell proliferation through various serotonin receptors (5-HTRs).[8] By depleting serotonin in the tumor microenvironment, this compound disrupts these pro-growth signals.
Interaction with mTOR Pathway
In neuroendocrine tumor cells, the combination of this compound ethyl and the mTOR inhibitor everolimus showed a synergistic anti-tumor effect.[2] While this compound alone did not show clear effects on the mTOR pathway readouts (phosphorylated S6 and p42/44 MAPK), the synergy suggests a potential crosstalk between the serotonin pathway and the mTOR signaling cascade.[2] Further investigation is needed to elucidate the precise molecular mechanisms of this interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Antiproliferative Effects of this compound Ethyl in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. assaygenie.com [assaygenie.com]
- 10. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. kumc.edu [kumc.edu]
Technical Guide: Telotristat as a Research Tool for Elucidating the Role of Serotonin in Tumor Growth
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine derived from tryptophan, is well-known for its functions as a neurotransmitter and a regulator of gastrointestinal motility.[1] Emerging evidence, however, has implicated serotonin as a significant factor in tumorigenesis.[1] Multiple studies suggest that serotonin can stimulate cancer cell proliferation, invasion, and angiogenesis, making the serotonin signaling pathway a compelling target for cancer therapy.[2][3]
Telotristat ethyl is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[4][5] By specifically targeting peripheral serotonin production, this compound offers a precise tool for investigating the impact of serotonin on tumor biology without the confounding central nervous system effects associated with earlier inhibitors.[6][7] This technical guide provides an in-depth overview of this compound's mechanism, summarizes key preclinical and clinical data, and offers detailed experimental protocols for its use in cancer research.
Mechanism of Action of this compound Ethyl
This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound (LP-778902).[8] this compound is a potent inhibitor of TPH, which exists in two isoforms: TPH1, found predominantly in peripheral tissues like the enterochromaffin cells of the gut, and TPH2, located in the central nervous system.[4][8] this compound was designed with high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby selectively inhibiting peripheral TPH1.[7][9] This targeted action reduces systemic serotonin production at its source, leading to decreased levels in both plasma and the tumor microenvironment.[5][10]
The inhibition of TPH1 by this compound is a critical step in reducing the downstream effects of serotonin on tumor growth. The process is visualized in the signaling pathway below.
Caption: this compound inhibits TPH1, the rate-limiting enzyme in serotonin synthesis.
Serotonin's Pro-Tumorigenic Signaling Pathways
Elevated serotonin levels in the tumor microenvironment can promote cancer progression by activating various intracellular signaling cascades.[3] Upon binding to its receptors (5-HTRs), which are often G-protein coupled receptors, serotonin can trigger pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) axes.[2][11][12] Activation of these pathways is known to stimulate cell proliferation, inhibit apoptosis, and promote cell survival, thereby contributing to tumor growth and metastasis.[3][12]
References
- 1. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Etiprate? [synapse.patsnap.com]
- 5. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carcinoid.org [carcinoid.org]
- 7. ascopubs.org [ascopubs.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. karger.com [karger.com]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preclinical Evidence for Telotristat in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telotristat ethyl, the prodrug of the active metabolite this compound, is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] this compound ethyl is specifically designed to inhibit the peripheral synthesis of serotonin without affecting its levels in the central nervous system, as its high molecular weight and acidic properties prevent it from crossing the blood-brain barrier.[3][4][5] While approved for the treatment of carcinoid syndrome diarrhea, a growing body of preclinical evidence suggests a potential role for this compound in oncology, primarily by targeting the pro-tumorigenic effects of serotonin.[1][6] This technical guide provides an in-depth overview of the preclinical data supporting the investigation of this compound as a potential anti-cancer agent.
Mechanism of Action in Oncology
Serotonin, a biogenic amine, is increasingly implicated in the pathophysiology of various cancers.[3] It can act as a growth factor, promoting cell proliferation and survival.[7] In the tumor microenvironment, elevated levels of serotonin can contribute to oncogenic activity.[3] this compound exerts its anti-neoplastic potential by inhibiting TPH1, the isoform of tryptophan hydroxylase responsible for serotonin synthesis in peripheral tissues, including the gut.[3] By blocking this enzyme, this compound effectively reduces the production of peripheral serotonin, thereby mitigating its pro-tumorigenic effects.[2]
Caption: Mechanism of action of this compound in inhibiting serotonin-mediated tumor cell proliferation.
In Vitro Preclinical Evidence
Several in vitro studies have demonstrated the potential of this compound to inhibit serotonin production and affect the viability of various cancer cell lines.
Experimental Protocols: In Vitro Assays
-
Cell Lines and Culture: Human cancer cell lines, such as pancreatic neuroendocrine tumor (NET) lines (BON-1, QGP-1), liposarcoma (94T778), colon cancer (HT-29), and cholangiocarcinoma (TFK-1), were cultured in appropriate media.[8][9]
-
Cell Viability and Proliferation Assays:
-
MTT Assay: To assess cell viability, cells were treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).[10] The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were then calculated.[10]
-
Cell Confluence Assessment: Cells were plated and treated with different concentrations of this compound (e.g., 0, 5, 15, and 30 µM) for up to 96 hours.[9] Cell confluence was determined microscopically at 24-hour intervals.[9]
-
-
Serotonin Secretion Assay: Cancer cell lines were incubated with this compound for a defined period (e.g., 3 days).[8] The concentration of serotonin in the cell culture supernatant was then measured to determine the effect of the drug on serotonin secretion.[8]
Quantitative Data from In Vitro Studies
| Cell Line Type | Cell Line(s) | Endpoint | This compound Concentration | Result | Citation |
| Pancreatic NET | BON-1 | Serotonin Secretion | 10⁻⁸ M | 40.1 ± 17.4% decrease | [8] |
| Pancreatic NET | QGP-1 | Serotonin Secretion | 10⁻⁸ M | 72.5 ± 15.2% decrease | [8] |
| Pancreatic NET | BON-1 | IC50 (Serotonin Inhibition) | - | 3.3 x 10⁻⁸ M | [8] |
| Pancreatic NET | QGP-1 | IC50 (Serotonin Inhibition) | - | 1.3 x 10⁻⁹ M | [8] |
| Pancreatic NET | BON-1, QGP-1 | Cell Growth | - | No significant effect | [8] |
| Liposarcoma | 94T778 | Cell Confluence | 30 µM | 3 ± 0% at 24h; 0 ± 0% at 72h | [9] |
| Colon Cancer | HT-29 | Cell Confluence | 30 µM | 12 ± 8% at 24h; 7 ± 5% at 72h | [9] |
| Cholangiocarcinoma | TFK-1 | Cell Confluence | 30 µM | 7 ± 3% at 24h; 17 ± 14% at 72h | [9] |
| Pancreatic & GI NET | BON-1, QGP-1, HROC57 | Apoptosis (MTT) | - | IC50 in the µM range after 72h | [10] |
In Vivo Preclinical Evidence
Animal models have provided crucial evidence for the anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.
Experimental Protocols: In Vivo Models
-
Animal Models: Studies have utilized xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[11][12] Both cell-derived xenografts (CDX) and patient-derived xenografts (PDX) have been employed.[3][11]
-
Tumor Implantation:
-
Drug Administration: this compound ethyl and other chemotherapeutic agents (e.g., gemcitabine plus cisplatin (GemCis) or nab-paclitaxel (NPT)) were administered to the mice for a specified treatment period (e.g., 2 weeks).[3][13]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume was measured over time to assess the effect of the treatment on tumor growth.[11][12]
-
Animal Survival: The survival rates of the mice in the different treatment groups were monitored.[3][11]
-
Biomarker Analysis: Intratumoral serotonin levels and proliferation markers (e.g., Ki67) were assessed.[3]
-
Caption: A typical experimental workflow for in vivo preclinical studies of this compound.
Quantitative Data from In Vivo Studies
Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Citation |
| Cholangiocarcinoma | Intrahepatic CCLP-1 (Subcutaneous) | This compound Ethyl (TE) | 53 | [11] |
| Gemcitabine + Cisplatin (GemCis) | 53 | [11] | ||
| Nab-paclitaxel (NPT) | 69 | [11] | ||
| GemCis + TE | 85 | [11] | ||
| NPT + TE | 90 | [11] | ||
| Cholangiocarcinoma | Extrahepatic TFK-1 (Subcutaneous) | TE | 51 | [11] |
| GemCis | 37 | [11] | ||
| NPT | 56 | [11] | ||
| GemCis + TE | 67 | [11] | ||
| NPT + TE | 74 | [11] | ||
| Cholangiocarcinoma | Patient-Derived (Subcutaneous) | TE | 40 | [11] |
| GemCis | 80 | [11] | ||
| NPT | 57 | [11] | ||
| GemCis + TE | 95 | [11] | ||
| NPT + TE | 91 | [11] |
Survival Benefit in Peritoneal Dissemination Xenograft Model (Cholangiocarcinoma)
| Treatment Group | Increase in Animal Survival (%) | Citation |
| This compound Ethyl (TE) | 11 | [11] |
| Gemcitabine + Cisplatin (GemCis) | 9 | [11] |
| Nab-paclitaxel (NPT) | 60 | [11] |
| GemCis + TE | 26 | [3][11] |
| NPT + TE | 68 | [3][11] |
Combination Therapies
A significant focus of the preclinical investigation of this compound has been its potential to enhance the efficacy of standard-of-care chemotherapies. In preclinical models of cholangiocarcinoma, the combination of this compound with either gemcitabine/cisplatin or nab-paclitaxel demonstrated an additive or synergistic effect in inhibiting tumor growth and improving survival.[3][11] Furthermore, studies in neuroendocrine tumor cell lines have shown a strong synergistic effect when this compound is combined with the mTOR inhibitor everolimus, leading to a dramatic decrease in cell viability.[10]
Signaling Pathways and Molecular Effects
The primary mechanism of this compound's action is the reduction of serotonin biosynthesis.[2] This leads to a decrease in serotonin availability in the tumor microenvironment.[3] The downstream effects of this reduction include decreased tumor cell proliferation, as evidenced by the reduction in the proliferation marker Ki67 in cholangiocarcinoma xenografts.[3] In neuroendocrine tumor cell lines, this compound as a single agent induced apoptosis, and this effect was maintained even with the addition of exogenous serotonin.[10] When combined with everolimus, this compound promoted increased levels of the apoptosis marker Annexin V.[10]
Caption: Signaling pathway illustrating the anti-tumor effects of this compound.
Conclusion
The preclinical evidence for this compound in oncology is compelling. In vitro and in vivo studies have consistently demonstrated its ability to inhibit serotonin production, reduce tumor cell viability, and suppress tumor growth in various cancer models, including neuroendocrine tumors and cholangiocarcinoma.[3][8][10] Notably, this compound has shown significant promise in enhancing the efficacy of standard chemotherapies, suggesting a potential role in combination treatment regimens.[11] These findings provide a strong rationale for the continued clinical investigation of this compound as a novel therapeutic strategy in oncology, particularly for tumors where serotonin signaling plays a significant role in tumorigenesis. Further research is warranted to elucidate the full spectrum of its anti-cancer activity and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. carcinoid.org [carcinoid.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Randomized, parallel arm, phase II study of this compound (Xermelo) in combination with lutetium Lu 177 dotatate (Lutathera) in well-differentiated neuroendocrine tumors (NETs). - ASCO [asco.org]
- 8. karger.com [karger.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. netrf.org [netrf.org]
- 13. researchgate.net [researchgate.net]
Telotristat Ethyl: A Comprehensive Analysis of its Differential Effects on Peripheral and Central Serotonin Levels
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase, and its specific impact on serotonin levels within the peripheral versus the central nervous system. The following sections will delve into its mechanism of action, present quantitative data from clinical trials, and where available, outline the experimental methodologies employed in key studies.
Core Mechanism of Action: Peripheral Inhibition of Serotonin Synthesis
This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound.[1][2] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[2][3] There are two isoforms of TPH: TPH1, which is found in peripheral tissues, primarily the enterochromaffin cells of the gastrointestinal tract, and TPH2, which is located in the central nervous system (CNS).[4]
This compound ethyl's therapeutic effect in carcinoid syndrome, a condition characterized by the overproduction of serotonin by neuroendocrine tumors, stems from its targeted inhibition of peripheral serotonin synthesis.[5][6][7] By inhibiting TPH1, this compound reduces the excessive production of serotonin in the gut, thereby alleviating symptoms such as severe diarrhea.[4][7]
A critical aspect of this compound's pharmacological profile is its inability to cross the blood-brain barrier.[8][9][10] This is attributed to its molecular properties.[9] Consequently, this compound does not inhibit TPH2 in the brain, leaving central serotonin levels unaffected.[8] This peripheral selectivity is a key advantage, as it avoids the potential for centrally-mediated side effects, such as depression, which were a concern with earlier, non-selective tryptophan hydroxylase inhibitors that could cross the blood-brain barrier.[8][11] Animal studies have confirmed that while this compound significantly reduces serotonin levels in the gastrointestinal tract, it does not alter serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[12]
Caption: Mechanism of this compound's peripherally selective inhibition of serotonin synthesis.
Quantitative Data on this compound's Effects
The efficacy of this compound in reducing peripheral serotonin production has been demonstrated in several clinical trials. The primary biomarker for assessing peripheral serotonin levels is the 24-hour urinary excretion of 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[5][13]
| Compound | Target Enzyme | IC50 (µM) |
| This compound | TPH1 | 0.028 ± 0.003 |
| This compound Ethyl | TPH1 | 0.8 ± 0.09 |
| This compound | TPH2 | 0.032 ± 0.003 |
| This compound Ethyl | TPH2 | 1.21 ± 0.02 |
| Source: FDA Pharmacology Review[2] |
| Parameter | Placebo + SSA | This compound Ethyl 250 mg TID + SSA |
| Baseline Mean u5-HIAA (mg/24h) | - | - |
| Change from Baseline in u5-HIAA (mg/24h) at Week 12 | +11.5 | -40.1 |
| Source: XERMELO® Website[14] |
| Study Phase | Patient Population | Treatment Group | Mean Reduction in u5-HIAA |
| Phase 2 | Carcinoid Syndrome | This compound Etiprate | 67% (range 44-97%) at Week 12 |
| Phase 3 (TELECAST) | Carcinoid Syndrome | This compound Ethyl 250 mg tid | -54.0% vs. Placebo at Week 12 |
| Phase 3 (TELECAST) | Carcinoid Syndrome | This compound Ethyl 500 mg tid | -89.7% vs. Placebo at Week 12 |
| Sources: NANETS Abstract, TELECAST Publication[11][15] |
| Parameter | This compound Ethyl | This compound (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1.5 - 3 hours |
| Apparent Half-life (t1/2) | ~0.6 hours | ~5 hours |
| Protein Binding | >99% | >99% |
| Metabolism | Hydrolysis via carboxylesterases to this compound | Further metabolized |
| Excretion | Feces (~93%) | Feces |
| Sources: DrugBank, Drugs.com[1][16] |
Experimental Protocols
Detailed experimental protocols from the primary clinical trial publications are often limited in scope within the main body of the papers. However, based on the available information, the general methodologies can be summarized.
-
Sample Collection: 24-hour urine collections are performed by patients at baseline and at specified follow-up time points (e.g., week 12).
-
Analytical Method: While the specific assay is not always detailed in the abstracts, the measurement of 5-HIAA in urine is a standard clinical laboratory test, typically performed using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults with a diagnosis of neuroendocrine tumors and carcinoid syndrome diarrhea, often with symptoms inadequately controlled by somatostatin analog (SSA) therapy.
-
Intervention: Patients are randomized to receive placebo or this compound ethyl (e.g., 250 mg or 500 mg three times daily) in addition to their baseline SSA therapy.
-
Primary Endpoint: Change from baseline in the average number of daily bowel movements over a defined period (e.g., 12 weeks).
-
Secondary Endpoints: Include the percent change from baseline in 24-hour u5-HIAA levels.
Caption: A simplified workflow of a phase 3 clinical trial for this compound ethyl.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. xermelo.com [xermelo.com]
- 7. This compound Ethyl: A Review in Carcinoid Syndrome Diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. researchgate.net [researchgate.net]
- 11. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificliterature.org [scientificliterature.org]
- 14. xermelo.com [xermelo.com]
- 15. nanets.net [nanets.net]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes: Monitoring Telotristat Ethyl Efficacy by Measuring Urinary 5-HIAA
Introduction
Telotristat ethyl (brand name XERMELO®) is a therapeutic agent indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy.[1][2][3] Carcinoid syndrome is a condition resulting from the overproduction of hormones and biogenic amines, particularly serotonin, by well-differentiated neuroendocrine tumors (NETs).[4][5] The excessive peripheral serotonin production leads to debilitating symptoms, most notably severe diarrhea.[4][6]
This compound ethyl is a prodrug, and its active metabolite, this compound, is a potent inhibitor of tryptophan hydroxylase (TPH).[6][7] TPH is the rate-limiting enzyme in the synthesis of serotonin from the amino acid tryptophan.[4][6] By inhibiting TPH, this compound reduces the peripheral production of serotonin, thereby alleviating the symptoms of carcinoid syndrome.[3][6]
The primary metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine.[8][9] Urinary 5-HIAA (u5-HIAA) levels serve as a crucial biomarker for both diagnosing and monitoring neuroendocrine tumors and assessing the therapeutic response to treatments like this compound ethyl.[5][9][10] A significant reduction in u5-HIAA levels in patients undergoing treatment provides biochemical evidence of target engagement and therapeutic efficacy.[4][7] These application notes provide detailed protocols for the collection of urine samples and the subsequent quantification of 5-HIAA levels to monitor patient response to this compound therapy.
Mechanism of Action of this compound Ethyl
This compound ethyl targets the serotonin synthesis pathway. As a prodrug, it is converted to its active metabolite, this compound, which specifically inhibits Tryptophan Hydroxylase (TPH1), the initial and rate-limiting enzyme in the conversion of tryptophan to serotonin in peripheral tissues like the gastrointestinal tract.[6][11] This inhibition leads to a significant reduction in the synthesis of serotonin and, consequently, a decrease in the urinary excretion of its metabolite, 5-HIAA.[12] this compound is designed with a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby avoiding effects on central nervous system serotonin production.[4][13][14]
Caption: Mechanism of this compound in the serotonin synthesis pathway.
Quantitative Data on Urinary 5-HIAA Reduction
Clinical trials have consistently demonstrated that treatment with this compound ethyl leads to a statistically significant reduction in urinary 5-HIAA levels compared to placebo. This serves as a key indicator of the drug's efficacy in reducing peripheral serotonin production.
| Clinical Trial | Treatment Group | Baseline u5-HIAA (mg/24h, mean) | Change from Baseline at Week 12 (mg/24h, mean) | Reference |
| TELESTAR | This compound Ethyl 250 mg TID | Not specified | -40.1 | [1][4] |
| This compound Ethyl 500 mg TID | Not specified | -57.7 | [4][15] | |
| Placebo | Not specified | +11.5 | [1][4][15] | |
| TELECAST | This compound Ethyl 250 mg TID | 86.3 | Significant reduction vs. placebo (-54.0% median difference) | [16] |
| This compound Ethyl 500 mg TID | 77.5 | Significant reduction vs. placebo (-89.7% median difference) | [16] | |
| Placebo | 66.0 | - | [16] |
TID: three times a day
In a post hoc analysis of the TELESTAR study, 78% of patients in the 250 mg group and 87% in the 500 mg group experienced a reduction in u5-HIAA of ≥30%, compared to only 10% in the placebo group.[4][7]
Experimental Protocols
Accurate measurement of urinary 5-HIAA requires strict adherence to collection and analytical protocols to minimize pre-analytical and analytical errors.
Protocol 1: 24-Hour Urine Collection
The 24-hour urine collection is the standard method for assessing daily 5-HIAA excretion, as it accounts for diurnal variations in serotonin levels.[9]
1. Patient Preparation (72 hours prior to and during collection):
-
Dietary Restrictions: Instruct the patient to avoid foods rich in serotonin or its precursors.[17][18][19] These include:
-
Medication Review: Certain medications can interfere with 5-HIAA levels. A thorough review by a clinician is necessary. Interfering drugs may include aspirin, MAO inhibitors, methyldopa, and others.[19]
2. Materials:
-
A clean, 24-hour urine collection container, often supplied with an acid preservative (e.g., 10-15 mL of 6 M HCl or glacial acetic acid).[18][20][21]
-
A smaller, clean container (hat or jug) to collect individual urine voids before transferring to the main container.[17][20]
3. Collection Procedure:
-
Start Time: The patient should begin the collection at a convenient time in the morning (e.g., 7:00 AM).[18][20] At the start time, the patient must completely empty their bladder into the toilet and flush it. This first void is not collected.[17][19] Record the exact start time and date on the collection container label.[17]
-
During Collection: For the next 24 hours, all urine must be collected.[18][22] The patient should urinate into the smaller collection device and then carefully pour the urine into the main 24-hour container.[20] The main container should be kept refrigerated or in a cool, dark place throughout the collection period.[17][18]
-
End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final void to the collection container.[17][18] This completes the 24-hour collection.
-
Missed Samples: If any urine sample is accidentally discarded during the 24-hour period, the entire collection must be stopped and restarted with a new container.[17][18]
4. Sample Handling and Storage:
-
The container lid must be securely tightened after each addition.[17]
-
The total volume of the 24-hour collection should be measured and recorded.
-
The sample should be brought to the laboratory as soon as possible after the collection is complete.[17][20] If there is a delay, the sample must remain refrigerated.
Caption: Workflow for urinary 5-HIAA measurement.
Protocol 2: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common and robust method for quantifying urinary 5-HIAA.[23]
1. Principle: This method uses reversed-phase chromatography to separate 5-HIAA from other urinary components.[23][24] An electrochemical detector then provides sensitive and specific quantification.[21]
2. Reagents and Materials:
-
HPLC system with an isocratic pump, autosampler, and electrochemical detector.
-
Reversed-phase C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[25]
-
Mobile Phase: Example composition includes acetonitrile and an acidic buffer (e.g., 0.1% o-phosphoric acid).[25]
-
5-HIAA standard solution.
-
Internal Standard.
-
Precipitation Reagent.
-
Ultrapure water.
3. Sample Preparation:
-
Thoroughly mix the 24-hour urine sample.
-
Place a 200 µL aliquot of the acidified urine into a microcentrifuge tube.[21]
-
Add 100 µL of Internal Standard.[21]
-
Add 700 µL of Precipitation Reagent to remove proteins and other interferences.[21]
-
Vortex thoroughly and centrifuge at 10,000 x g for 2-5 minutes.[21]
-
Take 500 µL of the supernatant and dilute with 500 µL of ultrapure water.[21]
-
Vortex again and transfer to an HPLC vial.
4. HPLC Analysis:
-
Column: Kromasil C8, 5 µm (250 mm × 4.6 mm) or equivalent.[25]
-
Mobile Phase: Acetonitrile (30%) and 0.1% o-phosphoric acid (70%).[25]
-
Flow Rate: 0.5 - 1.0 mL/min.[25]
-
Detector: Electrochemical detector, potential set to ~+760 mV.[26]
-
Temperature: Ambient (~25°C).[26]
5. Data Analysis:
-
Generate a standard curve using known concentrations of 5-HIAA.
-
Determine the concentration of 5-HIAA in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.
-
Calculate the total 24-hour excretion using the following formula:
-
5-HIAA (mg/24h) = Concentration (mg/L) x Total Urine Volume (L/24h)
-
Protocol 3: Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a high-throughput alternative to HPLC for 5-HIAA quantification. This protocol is based on a competitive ELISA principle.[27][28]
1. Principle: Free 5-HIAA in the sample competes with a fixed amount of enzyme-labeled (or biotinylated) 5-HIAA for binding sites on a limited amount of anti-5-HIAA antibody coated on a microplate.[27] The amount of bound enzyme is inversely proportional to the concentration of 5-HIAA in the sample.
2. Materials:
-
Commercial 5-HIAA ELISA kit (containing microplate, standards, controls, antiserum, conjugate, wash buffer, substrate, and stop solution).[29]
-
Microplate reader with a 450 nm filter.[29]
-
Precision pipettes and tips.
-
Incubator (37°C).[29]
3. Sample Preparation (May vary by kit, methylation is a common step): [28]
-
Centrifuge urine samples to remove any precipitate.[29]
-
Derivatization (Methylation): Some kits require a methylation step to increase the specificity of the antibody binding.
4. ELISA Procedure (Example):
-
Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[27][29]
-
Add 50 µL of 5-HIAA Antiserum to each well.[27]
-
Add 50 µL of biotinylated 5-HIAA or enzyme conjugate.
-
Cover the plate and incubate for 1 hour at room temperature (or 37°C) on a shaker.[27][29]
-
Wash the plate 3-5 times with diluted Wash Buffer.[29]
-
If using a biotin-streptavidin system, add the enzyme-conjugated streptavidin and incubate again. Wash the plate.
-
Add 90-100 µL of Substrate Solution (e.g., TMB) to each well.[29]
-
Incubate for 10-20 minutes at 37°C, protected from light.[29]
-
Add 50-100 µL of Stop Solution to each well to stop the color development.[29]
5. Data Analysis:
-
Read the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the 5-HIAA concentration in the samples from the standard curve.
-
Calculate the total 24-hour excretion as described in the HPLC protocol.
References
- 1. xermelo.com [xermelo.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. xermelo.com [xermelo.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. interscienceinstitute.com [interscienceinstitute.com]
- 9. netrf.org [netrf.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. carcinoid.org [carcinoid.org]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. easternhealth.ca [easternhealth.ca]
- 18. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]
- 19. labcorp.com [labcorp.com]
- 20. cavuhb.nhs.wales [cavuhb.nhs.wales]
- 21. chromsystems.com [chromsystems.com]
- 22. mskcc.org [mskcc.org]
- 23. acb.org.uk [acb.org.uk]
- 24. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. teknokroma.es [teknokroma.es]
- 27. ibl-international.com [ibl-international.com]
- 28. s3.amazonaws.com [s3.amazonaws.com]
- 29. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Use of Telotristat in Neuroendocrine Tumor (NET) Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that can arise from neuroendocrine cells throughout the body. A significant subset of these tumors, particularly those of midgut origin, are characterized by the overproduction of serotonin, leading to carcinoid syndrome. This syndrome is associated with debilitating symptoms such as diarrhea, flushing, and wheezing. Telotristat ethyl (Xermelo®), a tryptophan hydroxylase (TPH) inhibitor, is a targeted therapy designed to reduce the peripheral production of serotonin. TPH is the rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[1][2] By inhibiting TPH1, the isoform predominantly found in enterochromaffin cells of the gastrointestinal tract, this compound ethyl effectively lowers systemic serotonin levels.[3]
These application notes provide detailed protocols for the in vitro use of this compound in NET cell culture models, offering a framework for investigating its mechanism of action, efficacy, and potential synergistic effects with other therapeutic agents.
Mechanism of Action of this compound
This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound. This compound is a potent inhibitor of TPH, the enzyme that catalyzes the initial and rate-limiting step in serotonin biosynthesis. In NET cells that overproduce serotonin, this inhibition leads to a significant reduction in the synthesis and secretion of serotonin. This targeted action makes this compound a valuable tool for studying the role of serotonin in NET pathophysiology and for evaluating novel therapeutic strategies.
Caption: Mechanism of action of this compound in a neuroendocrine tumor cell.
Quantitative Data Summary
The following table summarizes the in vitro effects of this compound on two commonly used human pancreatic NET cell lines, BON-1 and QGP-1.
| Cell Line | Parameter | Value | Reference |
| BON-1 | IC50 for Serotonin Inhibition | 3.3 x 10⁻⁸ M | [4] |
| Serotonin Reduction at 10⁻⁸ M | 40.1 ± 17.4% | [4] | |
| QGP-1 | IC50 for Serotonin Inhibition | 1.3 x 10⁻⁹ M | [4] |
| Serotonin Reduction at 10⁻⁸ M | 72.5 ± 15.2% | [4] |
Experimental Protocols
Cell Culture of BON-1 and QGP-1 Neuroendocrine Tumor Cells
This protocol outlines the standard procedures for maintaining and subculturing the human pancreatic NET cell lines BON-1 and QGP-1.
Materials:
-
BON-1 cell line
-
QGP-1 cell line
-
BON-1 Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12K (Kaighn's) medium.[5]
-
QGP-1 Culture Medium: RPMI-1640 medium.[5]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Medium Preparation:
-
BON-1 Complete Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% (v/v) heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[5]
-
QGP-1 Complete Medium: Prepare RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]
-
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of the respective complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
-
This compound Treatment of NET Cells
This protocol describes the treatment of BON-1 and QGP-1 cells with this compound to assess its effect on serotonin production and cell viability.
Materials:
-
This compound ethyl (or its active metabolite, this compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
BON-1 and QGP-1 cells cultured as described above
-
Complete culture medium
-
96-well and 24-well cell culture plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count BON-1 or QGP-1 cells as previously described.
-
Seed cells in appropriate culture plates based on the downstream assay:
-
For Serotonin Measurement: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
For Cell Viability (MTT) Assay: Seed cells in a 96-well plate at a density of 5 x 10³ - 1 x 10⁴ cells/well.
-
-
Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Serotonin Quantification by ELISA
This protocol provides a general outline for measuring serotonin levels in the cell culture supernatant using a commercially available ELISA kit.
Materials:
-
Supernatant from this compound-treated and control cells
-
Commercially available Serotonin ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any detached cells or debris.[6]
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Preparation of serotonin standards and samples.
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation with a biotinylated detection antibody.
-
Incubation with a streptavidin-HRP conjugate.
-
Addition of a TMB substrate and subsequent stopping of the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the serotonin standards.
-
Determine the serotonin concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the serotonin concentration to the cell number or total protein content if necessary.
-
Cell Viability Assessment by MTT Assay
This protocol describes the use of the MTT assay to evaluate the effect of this compound on the viability of NET cells.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the drug treatment period, add 10-20 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on NET cell lines.
Caption: Experimental workflow for this compound studies in NET cell culture.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the in vitro effects of this compound on neuroendocrine tumor cells. By utilizing these standardized methods, scientists can generate robust and reproducible data to further elucidate the role of serotonin in NET biology and to explore novel therapeutic strategies for patients with carcinoid syndrome.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. abcam.com [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Telotristat-Induced Serotonin Depletion In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat ethyl (brand name Xermelo®) is a potent, orally administered prodrug designed for the specific purpose of reducing peripheral serotonin synthesis.[1][2][3] Upon oral administration, it is rapidly hydrolyzed by carboxylesterases into its active metabolite, this compound (LP-778902).[3][4] The primary mechanism of action for this compound is the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[2][5][6]
There are two isoforms of this enzyme: TPH1, found predominantly in enterochromaffin (EC) cells of the gastrointestinal (GI) tract and the pineal gland, and TPH2, located in the central and enteric nervous systems.[7][8] this compound inhibits both TPH1 and TPH2 in vitro, but its high molecular weight and chemical properties prevent it from crossing the blood-brain barrier.[2][8][9] This "physiological selectivity" ensures that it primarily inhibits TPH1 in the periphery, leading to a significant reduction in serotonin production in the GI tract without affecting serotonin levels in the central nervous system.[6][7][8] This makes this compound an invaluable tool for studying the roles of peripheral serotonin in various physiological and pathological processes in vivo.
Mechanism of Action
This compound ethyl is administered as an inactive prodrug. In the body, it undergoes hydrolysis to form the active metabolite, this compound. This compound then acts as a competitive inhibitor of tryptophan hydroxylase (TPH), preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the first and rate-limiting step in serotonin (5-HT) synthesis.[2][6] This targeted inhibition leads to a systemic depletion of peripheral serotonin.
Quantitative Data Summary
The efficacy of this compound in reducing serotonin levels has been demonstrated in both preclinical animal models and human clinical trials. The data below summarizes key findings.
Preclinical (In Vivo) Studies
| Animal Model | Dosage | Route | Duration | Key Findings | Reference |
| Normal Mice | 15-300 mg/kg/day | Oral | 4 days | Dose-dependent reduction in GI tract serotonin; maximal effects at ≥150 mg/kg. No change in brain serotonin. | [4][5] |
| Normal Mice | Not Specified | Oral | 4 days | Depleted jejunal serotonin by 95% with no effect on brain or myenteric plexus serotonin. | [7] |
| Sprague-Dawley Rats | 30 or 100 mg/kg | Oral | Single dose | Dose-related delay in GI transit and gastric emptying, associated with reduced blood and colon serotonin. No measurable radioactivity in the brain. | [5] |
| Rats | 6, 20, 60 mg/kg | Oral | Single dose | Robust, dose-dependent inhibition of newly synthesized serotonin in blood within one hour. | [10] |
| Mouse Model (TNBS-induced colitis) | Not Specified | Oral | Not Specified | Significantly reduced serotonin in the gut and blood, but not in the brain. Ameliorated intestinal inflammation. | [11] |
| Mouse Model (DSS-induced colitis) | Not Specified | Oral | Prophylactic or Therapeutic | Significantly reduced intestinal serotonin levels and the severity of colitis. | [12] |
| Mouse Xenograft (BON cells) | 30 mg/kg | Intraperitoneal | 3 times/week | Inhibited tumor growth in vivo. | [13] |
Clinical (Human) Studies
| Study Population | Dosage | Route | Duration | Key Findings | Reference |
| Healthy Volunteers | 500 mg tid | Oral | 14 days | Reduced whole blood serotonin by ~25% and urinary 5-HIAA (u5-HIAA) by ~45%. | [4][14] |
| Carcinoid Syndrome Patients | 150, 250, 350, or 500 mg tid | Oral | 4 weeks | 56% of patients experienced a biochemical response (≥50% reduction or normalization in u5-HIAA). | [1] |
| Carcinoid Syndrome Patients | 250 mg or 500 mg tid | Oral | 12 weeks | Significant reduction in u5-HIAA levels. >78% of patients had a ≥30% decrease in u5-HIAA. | [9] |
| Carcinoid Syndrome Patients | 250 mg tid | Oral | 12 weeks | Significant reduction in serotonin levels as measured by u5-HIAA. | [15] |
Experimental Protocols
The following section provides a generalized protocol for inducing peripheral serotonin depletion in a mouse model using this compound ethyl. This protocol should be adapted based on specific experimental needs and institutional animal care guidelines.
Materials
-
This compound ethyl (or its hippurate salt, this compound etiprate)
-
Vehicle solution: 0.5% methyl cellulose with 0.5% Tween-80 in sterile water[10]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance and weighing supplies
-
Vortex mixer and/or sonicator
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue collection supplies (forceps, scissors, cryovials, liquid nitrogen)
-
Centrifuge
Protocol for In Vivo Serotonin Depletion in Mice
-
Animal Model:
-
Use adult mice (e.g., C57BL/6), 8-12 weeks of age.
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Randomly assign animals to a control (Vehicle) group and a treatment (this compound) group.
-
-
Preparation of this compound Ethyl Suspension:
-
Calculate the required amount of this compound ethyl based on the desired dose (e.g., 150 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution (0.5% methyl cellulose, 0.5% Tween-80).
-
Weigh the this compound ethyl powder and suspend it in the vehicle solution to the desired final concentration (e.g., 15 mg/mL for a 10 mL/kg dosing volume).
-
Vortex or sonicate the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration:
-
Sample Collection:
-
At the end of the treatment period (e.g., 2-4 hours after the final dose), euthanize the animals according to approved IACUC protocols.
-
Blood: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma if required. Store samples at -80°C.
-
Tissues: Perfuse animals with ice-cold saline to remove blood from tissues. Dissect tissues of interest (e.g., jejunum, colon, brain). Snap-freeze in liquid nitrogen and store at -80°C.
-
Urine: For 5-HIAA analysis, house mice in metabolic cages for 24-hour urine collection. Add an acid preservative to the collection tube to stabilize the analyte.
-
-
Biochemical Analysis:
-
Serotonin Measurement: Homogenize tissues in an appropriate buffer. Measure serotonin levels in tissue homogenates, whole blood, or plasma using commercially available ELISA kits or by HPLC with electrochemical or mass spectrometric detection (HPLC-MS/MS).
-
5-HIAA Measurement: Measure the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in urine or tissue samples, typically using HPLC-based methods.[14][15]
-
Considerations and Troubleshooting
-
Selectivity: While this compound does not cross the blood-brain barrier, it does inhibit TPH2 in the enteric nervous system, though studies in mice suggest this does not affect constitutive GI motility.[7][11]
-
Adverse Effects: In clinical trials, the most common adverse events include abdominal pain and nausea.[15] Constipation can also occur due to the reduction of pro-secretory and pro-motility effects of serotonin in the gut.[16] While less common, mild depression has been reported in some human studies, though a causal link is not firmly established.[8][17] Monitor animals for signs of GI distress.
-
Drug Interactions: this compound may decrease concentrations of substrates for the enzymes CYP2B6 and CYP3A4.[3] This should be considered if co-administering other drugs.
-
Measurement: Serotonin is stored in platelets in the bloodstream.[8] Therefore, measurements in whole blood or platelet-rich plasma will differ significantly from platelet-poor plasma. Consistency in sample handling is critical. Urinary 5-HIAA is a reliable and non-invasive biomarker of total peripheral serotonin production.[8]
Conclusion
This compound ethyl is a powerful and specific pharmacological tool for inducing peripheral serotonin depletion in vivo. Its ability to significantly reduce serotonin synthesis in the GI tract without affecting central nervous system levels allows for the targeted investigation of peripheral serotonin's role in health and disease.[7] The protocols and data presented here provide a comprehensive guide for researchers aiming to utilize this compound in their experimental models.
References
- 1. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carcinoid.org [carcinoid.org]
- 3. This compound ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Etiprate? [synapse.patsnap.com]
- 7. This compound ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on this compound ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Serotonin biosynthesis as a predictive marker of serotonin pharmacodynamics and disease-induced dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological reduction of mucosal but not neuronal serotonin opposes inflammation in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking peripheral serotonin synthesis by this compound etiprate (LX1032/LX1606) reduces severity of both chemical- and infection-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. netrf.org [netrf.org]
- 14. researchgate.net [researchgate.net]
- 15. scientificliterature.org [scientificliterature.org]
- 16. xermelo.com [xermelo.com]
- 17. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Telotristat Efficacy Studies
Introduction
Telotristat ethyl (brand name Xermelo) is a novel therapeutic agent developed for the management of carcinoid syndrome, a condition characterized by the excessive production of serotonin by neuroendocrine tumors (NETs).[1][2] The primary symptom of carcinoid syndrome is severe diarrhea, which can be debilitating for patients.[1][3] this compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound.[2][4] this compound functions as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][4][5] Specifically, it targets TPH1, the isoform predominantly found in the gastrointestinal tract, thereby reducing peripheral serotonin production without significantly affecting serotonin levels in the central nervous system.[5] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models, offering a framework for researchers, scientists, and drug development professionals.
Mechanism of Action: Serotonin Synthesis Pathway
Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid L-tryptophan. The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[5][6] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[7] this compound directly inhibits TPH1, thereby blocking the initial step and reducing the overall production of peripheral serotonin.[5][8]
Caption: Serotonin synthesis pathway and the inhibitory action of this compound on TPH1.
Part 1: In Vitro Efficacy Studies
In vitro assays are crucial for determining the direct inhibitory effect of this compound on TPH1 and its ability to reduce serotonin production at a cellular level.
Biochemical TPH1 Inhibition Assay
Objective: To quantify the inhibitory potency (e.g., IC50) of this compound on purified human TPH1 enzyme.
Protocol: Commercially available fluorescence-based TPH1 inhibitor screening assay kits can be utilized for a high-throughput and straightforward assessment.[9]
-
Reagent Preparation: Prepare all reagents (recombinant human TPH1 enzyme, reaction buffer, substrate L-tryptophan, cofactor tetrahydrobiopterin (BH4), and quenching solution) as per the manufacturer's protocol.
-
Test Compound Preparation: Prepare a serial dilution of this compound (active metabolite) in assay buffer. Recommended concentration range: 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) and a known TPH1 inhibitor as a positive control.
-
Assay Procedure:
-
To a 96-well black microplate, add 50 µL of the TPH1 enzyme solution.
-
Add 5 µL of the diluted this compound or control solutions to the respective wells.
-
Initiate the reaction by adding 45 µL of the TPH Reaction Solution (containing L-tryptophan and BH4).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of TPH Quench Solution.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | TPH1 IC50 (nM) | TPH2 IC50 (nM) | Selectivity (TPH2/TPH1) |
| This compound | 50 | >10,000 | >200 |
| Positive Control | 100 | 5,000 | 50 |
Table 1: Example data from a biochemical TPH1 inhibition assay demonstrating the potency and selectivity of this compound.
Cell-Based Serotonin Production Assay
Objective: To evaluate the efficacy of this compound in reducing serotonin secretion from a neuroendocrine tumor cell line.
Protocol: The human pancreatic NET cell line BON-1, which endogenously expresses TPH1 and secretes serotonin, is a suitable model.[10][11]
-
Cell Culture: Culture BON-1 cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed BON-1 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the culture medium with fresh, serum-free medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control.
-
For combination studies, treat cells with a somatostatin analog (e.g., octreotide) with or without this compound.[10]
-
Incubate the cells for 48 hours.
-
-
Sample Collection: Collect the cell culture supernatant from each well. Centrifuge at 1000 x g for 10 minutes to remove cellular debris.[12]
-
Serotonin Quantification: Measure the concentration of serotonin in the supernatant using a commercially available Serotonin ELISA kit, following the manufacturer's instructions.[12]
-
Data Analysis:
-
Normalize the serotonin concentration to the total protein content or cell number in each well.
-
Calculate the percentage reduction in serotonin secretion for each treatment group compared to the vehicle control.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Serotonin Secretion (ng/mL) | % Inhibition |
| Vehicle Control | - | 150.2 ± 12.5 | 0 |
| This compound | 0.1 | 125.8 ± 10.1 | 16.2 |
| This compound | 1.0 | 88.3 ± 9.4 | 41.2 |
| This compound | 10.0 | 45.1 ± 5.8 | 69.9 |
| This compound | 100.0 | 20.6 ± 3.1 | 86.3 |
Table 2: Example data from a cell-based assay showing the dose-dependent inhibition of serotonin secretion by this compound in BON-1 cells.
Caption: Experimental workflow for an in vitro cell-based serotonin production assay.
Part 2: In Vivo Efficacy Studies
In vivo studies are essential to assess the therapeutic efficacy of this compound in a complex biological system that mimics human disease.
Objective: To determine the efficacy of this compound in reducing tumor-derived serotonin, alleviating carcinoid syndrome symptoms (diarrhea), and potentially impacting tumor growth in a relevant animal model.
Protocol: Xenograft Model of Carcinoid Syndrome
A xenograft model using nude mice inoculated with BON-1 cells can effectively recapitulate key features of carcinoid syndrome, including elevated serotonin levels.[8][11]
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude).
-
Tumor Induction: Subcutaneously inject 5 x 10^6 BON-1 cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Treatment Period: Administer treatments for a predefined period, typically 4-6 weeks.
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Bowel Movement Frequency: House mice individually and record the number of fecal pellets produced over a 24-hour period, once weekly.[13] This serves as a surrogate for diarrhea.
-
Biomarker Analysis: At the end of the study, collect 24-hour urine samples for the analysis of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), a key clinical biomarker for carcinoid syndrome.[4][14] Blood samples can also be collected for plasma serotonin analysis.
-
-
Data Analysis:
-
Compare tumor growth curves between groups using repeated measures ANOVA.
-
Analyze differences in bowel movement frequency and urinary 5-HIAA levels using one-way ANOVA followed by post-hoc tests.
-
A p-value < 0.05 is considered statistically significant.
-
Data Presentation:
| Treatment Group | Final Tumor Volume (mm³) | Change in 24-hr Fecal Pellets | Urinary 5-HIAA (ng/24hr) |
| Vehicle Control | 1250 ± 150 | +5 ± 2 | 500 ± 60 |
| This compound | 1180 ± 130 | -15 ± 4 | 150 ± 25 |
| SSA | 950 ± 110 | -10 ± 3 | 300 ± 40 |
| This compound + SSA | 900 ± 120 | -25 ± 5# | 100 ± 20# |
Table 3: Example data from an in vivo xenograft study. Data are presented as mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. SSA alone.
Caption: Logical workflow for an in vivo study to evaluate this compound efficacy.
The experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. The in vitro assays confirm the mechanism of action and potency, while the in vivo xenograft model allows for the assessment of therapeutic efficacy in a setting that mimics the clinical condition of carcinoid syndrome. The resulting quantitative data are crucial for understanding the pharmacological profile of this compound and supporting its development and clinical application.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound Etiprate? [synapse.patsnap.com]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Effect of the Tryptophan Hydroxylase Inhibitor this compound on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. abcam.com [abcam.com]
- 13. dovepress.com [dovepress.com]
- 14. This compound etiprate for carcinoid syndrome: a single-arm, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Telotristat in Combination with Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of telotristat in combination with somatostatin analogs (SSAs) for the treatment of carcinoid syndrome diarrhea. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Introduction
Carcinoid syndrome is a debilitating condition caused by the overproduction of serotonin and other vasoactive substances by neuroendocrine tumors (NETs).[1][2] Somatostatin analogs (SSAs) are the standard of care, inhibiting the release of these substances.[1][2] However, many patients experience refractory symptoms, particularly diarrhea.[1][2] this compound ethyl, an oral inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, offers a novel therapeutic approach by directly targeting serotonin production.[3][4][5] When used in combination with SSAs, this compound provides a dual mechanism of action to control carcinoid syndrome diarrhea.[3]
Mechanism of Action
This compound ethyl is a prodrug that is metabolized to its active form, this compound.[4] this compound inhibits tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[4][6] This leads to a reduction in peripheral serotonin production, thereby alleviating the symptoms of carcinoid syndrome, particularly diarrhea.[4] The combination with SSAs, which block the release of stored serotonin, provides a comprehensive approach to managing serotonin-related symptoms.[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in combination with somatostatin analogs.
Efficacy Data from Clinical Trials
The efficacy of this compound in combination with SSAs has been demonstrated in key clinical trials, primarily TELESTAR and TELECAST.
Table 1: Reduction in Bowel Movement (BM) Frequency
| Trial | Treatment Group | Baseline Mean BM/day | Week 12 Mean BM/day | Mean Reduction from Baseline | p-value vs. Placebo |
| TELESTAR [6][7] | Placebo + SSA | ~6.1 | ~5.2 | -0.9 | - |
| This compound 250 mg TID + SSA | ~6.1 | ~4.4 | -1.7 | <0.001 | |
| This compound 500 mg TID + SSA | ~6.1 | ~4.0 | -2.1 | <0.001 |
Table 2: Reduction in Urinary 5-Hydroxyindoleacetic Acid (u5-HIAA)
| Trial | Treatment Group | Baseline u5-HIAA (mg/24h) | Week 12 Change from Baseline (mg/24h) | p-value vs. Placebo |
| TELESTAR [7] | Placebo + SSA | - | +11.0 | - |
| This compound 250 mg TID + SSA | - | -30.1 | <0.001 | |
| This compound 500 mg TID + SSA | - | -33.8 | <0.001 | |
| TELECAST [8] | Placebo + SSA | - | - | - |
| This compound 250 mg TID + SSA | - | -54.0% (median) | <0.001 | |
| This compound 500 mg TID + SSA | - | -89.7% (median) | <0.001 |
Safety and Tolerability
This compound in combination with SSAs is generally well-tolerated.[6][9] The most common adverse events are mild to moderate in severity.[9]
Table 3: Common Adverse Events (AEs) in the TELESTAR Trial
| Adverse Event | Placebo + SSA (n=45) | This compound 250 mg TID + SSA (n=45) | This compound 500 mg TID + SSA (n=45) |
| Nausea | 11% | 13% | 20% |
| Headache | 9% | 11% | 9% |
| Abdominal Pain | 11% | 9% | 13% |
| Fatigue | 7% | 9% | 11% |
| Dizziness | 4% | 7% | 9% |
Data adapted from clinical trial reports. Percentages represent the incidence of AEs.
Experimental Protocols
Protocol 1: Assessment of Bowel Movement Frequency
This protocol outlines the methodology used in clinical trials to assess the primary efficacy endpoint of change in bowel movement frequency.
Methodology:
-
Patient Selection: Enroll patients with a confirmed diagnosis of carcinoid syndrome and inadequately controlled diarrhea (e.g., ≥4 bowel movements per day) despite stable SSA therapy.[6][7]
-
Baseline Data Collection: Patients maintain a daily electronic diary to record the frequency and consistency of each bowel movement for a 14-day baseline period.
-
Randomization and Treatment: Patients are randomized to receive placebo, this compound 250 mg, or this compound 500 mg, administered three times daily, in addition to their stable SSA regimen.[6][7]
-
Data Collection During Treatment: Patients continue to record their daily bowel movements throughout the 12-week treatment period.
-
Data Analysis: The primary efficacy endpoint is the change from baseline in the average daily frequency of bowel movements over the 12-week treatment period, compared between the this compound and placebo groups.[6]
Protocol 2: Measurement of Urinary 5-HIAA
This protocol details the procedure for collecting and analyzing 24-hour urine samples to measure 5-HIAA levels, a key biomarker of serotonin production.
Methodology:
-
Patient Instructions: Patients are instructed on the proper procedure for a 24-hour urine collection. This includes avoiding certain foods and medications that can interfere with 5-HIAA levels (e.g., bananas, walnuts, pineapple, certain cough syrups) for 48 hours prior to and during the collection period.
-
Sample Collection:
-
The patient discards the first morning void on the day of collection.
-
All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative (e.g., boric acid).
-
The container is kept refrigerated or on ice during the collection period.
-
-
Sample Processing:
-
At the end of the 24-hour period, the total volume of urine is measured and recorded.
-
A well-mixed aliquot of the 24-hour urine sample is transferred to a smaller container for transport to the laboratory.
-
-
Laboratory Analysis:
-
Urinary 5-HIAA levels are typically measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods provide high sensitivity and specificity for the quantification of 5-HIAA.
-
-
Data Analysis: The change in 24-hour u5-HIAA excretion from baseline to the end of the treatment period is calculated and compared between treatment groups.[8]
Logical Relationship in Treatment Regimen
The following diagram illustrates the decision-making process for incorporating this compound into the treatment regimen for carcinoid syndrome.
References
- 1. Long-Term Treatment with this compound Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xermelo.com [xermelo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Application Notes & Protocols for Establishing a Telotristat-Resistant Neuroendocrine Tumor Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Telotristat ethyl (Xermelo®) is a prodrug of the tryptophan hydroxylase (TPH) inhibitor, this compound. By inhibiting TPH, the rate-limiting enzyme in serotonin synthesis, this compound reduces the production of peripheral serotonin.[1][2][3][4][5] It is clinically approved for the treatment of carcinoid syndrome diarrhea in patients with neuroendocrine tumors (NETs) that is inadequately controlled by somatostatin analogs (SSAs).[2][3][6][7] The development of drug resistance is a common challenge in cancer therapy. Establishing this compound-resistant neuroendocrine tumor cell lines in vitro is a crucial step to investigate the molecular mechanisms of resistance and to develop novel therapeutic strategies to overcome it.
These application notes provide a comprehensive protocol for generating and characterizing a this compound-resistant neuroendocrine tumor cell line.
Data Presentation
Table 1: Baseline this compound Ethyl IC50 in Neuroendocrine Tumor Cell Lines
This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound ethyl in various neuroendocrine tumor (NET) cell lines. This data is essential for determining the starting concentration for developing resistant cell lines.
| Cell Line | Tumor Type | IC50 (µM) | Treatment Duration | Assay | Reference |
| BON-1 | Pancreatic NET | In the µM range | 72 hours | MTT Assay | [8][9][10] |
| QGP-1 | Pancreatic NET | In the µM range | 72 hours | MTT Assay | [8][9][10] |
| HROC57 | Gastrointestinal NET | In the µM range | 72 hours | MTT Assay | [10] |
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
This table provides a template for summarizing the key characteristics to be compared between the parental (sensitive) and the newly established this compound-resistant cell line.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Method of Analysis |
| Morphology | e.g., Epithelial-like | e.g., No significant change | Phase-contrast microscopy |
| This compound IC50 | Report initial IC50 (µM) | Report new IC50 (µM) | Cell Viability Assay (e.g., MTT) |
| Fold Resistance | 1 | (IC50 Resistant) / (IC50 Parental) | Calculation |
| Serotonin Production | Report baseline levels (ng/mL) | Report levels in the presence of this compound | Serotonin ELISA |
| Expression of TPH1 | Relative expression level | Relative expression level | qRT-PCR, Western Blot |
| Key Signaling Proteins | e.g., p-mTOR, p-ERK levels | e.g., Upregulated p-mTOR | Western Blot |
Experimental Protocols
Cell Culture of Neuroendocrine Tumor Cell Lines
This protocol describes the standard culture conditions for BON-1 and QGP-1 human pancreatic neuroendocrine tumor cell lines, which are suitable models for this study.
Materials:
-
BON-1 or QGP-1 cell line
-
For BON-1: 1:1 mixture of DMEM and Ham's F-12K medium
-
For QGP-1: RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture BON-1 cells in a 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Culture QGP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new culture flasks at an appropriate density.
Determination of this compound IC50 in Parental Cell Lines
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in the parental neuroendocrine tumor cell line using an MTT assay.
Materials:
-
Parental NET cell line (e.g., BON-1 or QGP-1)
-
This compound ethyl (or its active metabolite, this compound)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound ethyl in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental NET cell line
-
This compound ethyl
-
Complete cell culture medium
-
Cell culture flasks and dishes
Protocol:
-
Begin by continuously exposing the parental cell line to this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth), as determined from the initial IC50 curve.
-
Culture the cells in this concentration, changing the medium with fresh drug every 2-3 days, until the cells resume a normal growth rate comparable to the parental line. This may take several weeks.
-
Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[11]
-
At each new concentration, monitor the cells closely. Initially, a significant number of cells may die. The surviving cells are then expanded.
-
Allow the cells to stabilize and resume normal growth at each concentration before proceeding to the next higher concentration.
-
Cryopreserve cells at each stage of resistance development.[11]
-
Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Once a resistant population is established, confirm the resistance by performing an MTT assay to determine the new IC50 value and calculate the fold resistance.
-
The resistant cell line should be maintained in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
Serotonin Production Assay
This protocol describes the measurement of serotonin secretion from the cultured cells using a commercially available ELISA kit.
Materials:
-
Parental and this compound-resistant NET cell lines
-
Cell culture medium
-
Serotonin ELISA kit
-
Microplate reader
Protocol:
-
Seed an equal number of parental and resistant cells in culture plates and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with a fresh serum-free medium.
-
For the resistant line, include the maintenance concentration of this compound. For the parental line, a set of wells can be treated with a relevant concentration of this compound.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the serotonin concentration in the supernatant using a serotonin ELISA kit according to the manufacturer's instructions.[12][13][14][15]
-
Normalize the serotonin concentration to the total protein content or cell number in each well.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance in Gastroenteropancreatic Neuroendocrine Tumors - ProQuest [proquest.com]
- 3. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ethyl - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. xermelo.com [xermelo.com]
- 7. researchgate.net [researchgate.net]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. karger.com [karger.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Telotristat in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of telotristat and its prodrug, this compound ethyl, in in vitro cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound ethyl?
This compound ethyl is the ethyl ester prodrug of this compound.[1][2] In solution and in the body, this compound ethyl is rapidly hydrolyzed by carboxylesterases to its active metabolite, this compound.[1][3][4] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][4][5]
Q2: What is the solubility of this compound ethyl and this compound in common solvents?
This compound ethyl's solubility is highly pH-dependent. It is freely soluble in methanol, soluble in acetone, and sparingly soluble in ethanol.[6] Its aqueous solubility is greater at acidic pH (>71 mg/mL at pH 1) and negligible at neutral to alkaline pH (pH 5-9).[3][7]
The active metabolite, this compound, is soluble in DMSO at concentrations up to 50 mg/mL.[8] It is insoluble in ethanol and water.[8]
Q3: Can I dissolve this compound ethyl directly in my cell culture medium?
No, it is not recommended to dissolve this compound ethyl directly in cell culture medium. Due to its negligible solubility at the neutral pH of most culture media (typically pH 7.2-7.4), direct dissolution will likely result in precipitation.[3][7] A concentrated stock solution should first be prepared in an appropriate organic solvent, such as DMSO.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to use the active form, this compound, for in vitro studies to ensure accurate dosing, as the conversion rate of the prodrug can vary in cell culture. A detailed protocol for preparing a stock solution can be found in the "Experimental Protocols" section below.
Q5: At what concentrations is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell line and the experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Published studies have used a range of concentrations, and based on its in vitro IC50 values for TPH1 (0.028 µM) and TPH2 (0.032 µM), a starting point for concentration ranges in cell-based assays could be from nanomolar to low micromolar.[9]
Data Presentation
Table 1: Solubility of this compound Ethyl and this compound
| Compound | Solvent | Solubility | Reference |
| This compound Etiprate (salt form) | Aqueous (pH 1) | >71 mg/mL | [3] |
| This compound Etiprate (salt form) | Aqueous (pH 3) | 0.30 mg/mL | [7] |
| This compound Etiprate (salt form) | Aqueous (pH 5-9) | Negligible | [3][7] |
| This compound Etiprate (salt form) | Methanol | Freely Soluble | [6] |
| This compound Etiprate (salt form) | Acetone | Soluble | [6] |
| This compound Etiprate (salt form) | Ethanol | Sparingly Soluble | [6] |
| This compound (active metabolite) | DMSO | 50 mg/mL (91.42 mM) | [8] |
| This compound (active metabolite) | Ethanol | Insoluble | [8] |
| This compound (active metabolite) | Water | Insoluble | [8] |
Table 2: In Vitro Inhibitory Potency (IC50) of this compound and this compound Ethyl
| Compound | Target | IC50 (µM) | Reference |
| This compound | TPH1 | 0.028 ± 0.003 | [9] |
| This compound | TPH2 | 0.032 ± 0.003 | [9] |
| This compound Ethyl | TPH1 | 0.8 ± 0.09 | [9] |
| This compound Ethyl | TPH2 | 1.21 ± 0.02 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a 10 mM stock solution of the active metabolite, this compound, in DMSO.
Materials:
-
This compound (active metabolite) powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 546.93 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication may be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dosing Cells with this compound
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Perform a serial dilution of the stock solution in culture medium to prepare a range of working concentrations for your experiment.
-
Add the diluted this compound solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit- Impure solvent | - Ensure the stock concentration does not exceed the solubility limit in DMSO (50 mg/mL).- Use high-purity, anhydrous DMSO. |
| Precipitation in culture medium upon adding stock solution | - Final concentration of this compound is too high.- High concentration of DMSO in the final solution.- Interaction with media components. | - Lower the final concentration of this compound in the culture medium.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume to minimize localized high concentrations. |
| Inconsistent experimental results | - Instability of this compound in culture medium over time.- Repeated freeze-thaw cycles of the stock solution. | - While specific stability data in culture media is limited, it is best practice to prepare fresh dilutions from the stock solution for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.- Aliquot the stock solution into single-use vials to avoid degradation from multiple freeze-thaw cycles. |
| Cell toxicity observed | - DMSO concentration is too high.- this compound is cytotoxic at the tested concentration. | - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line.- Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. |
Visualizations
Caption: Mechanism of action of this compound ethyl.
References
- 1. This compound Ethyl | C27H26ClF3N6O3 | CID 25181577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ethyl - Wikipedia [en.wikipedia.org]
- 3. This compound ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. targetmol.com [targetmol.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Telotristat Preclinical Research
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects of telotristat observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound ethyl is an ethyl ester prodrug that is rapidly converted in vivo to its active metabolite, this compound.[1] this compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from tryptophan.[1][2][3] There are two isoforms of this enzyme: TPH1, found in the gastrointestinal tract and pineal gland, and TPH2, found in the central nervous system (CNS) and myenteric plexus.[2] this compound is designed to inhibit peripheral serotonin production without significantly affecting serotonin levels in the CNS.[4]
Q2: What are the known off-target interactions of this compound from preclinical studies?
Preclinical data on broad, off-target screening is limited in the public domain. However, key areas have been assessed:
-
Cytochrome P450 (CYP) Enzymes: In vitro data suggest that this compound and its prodrug, this compound ethyl, are not substrates for CYP enzymes.[5] Furthermore, this compound is reported to have little effect on hepatic cytochrome P450 enzymes.[6] However, FDA review documents have noted that the potential for this compound to induce CYP1A2 and CYP2B6 or inhibit CYP2B6, CYP2C8, and CYP2C9 was not adequately studied in vitro.[7]
-
General Safety Pharmacology: this compound ethyl was found to be negative in a battery of genotoxicity tests, including the in vitro Ames test, an in vitro chromosomal aberration test using Chinese hamster ovary cells, and the in vivo rat micronucleus test.[1][5]
-
Carcinogenicity: In long-term studies, this compound ethyl was not found to be tumorigenic in rats or transgenic mice.[1][5]
Q3: I am observing an unexpected phenotype in my cell-based or animal model after treatment with this compound. How can I begin to troubleshoot if this is an off-target effect?
Observing an unexpected effect requires a systematic approach to distinguish between on-target, off-target, or experimental artifacts.
-
Confirm On-Target Activity: First, verify that this compound is inhibiting TPH in your system as expected. Measure serotonin levels or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to confirm a dose-dependent reduction.[2][8]
-
Use a Structurally Unrelated TPH Inhibitor: If possible, treat your model with a different, structurally distinct TPH inhibitor. If the unexpected phenotype persists, it is more likely related to the inhibition of the serotonin pathway (an on-target effect). If the phenotype is unique to this compound, it may suggest an off-target mechanism.
-
Rescue Experiment: Attempt to "rescue" the phenotype by adding exogenous serotonin or its precursor 5-hydroxytryptophan (5-HTP) downstream of the TPH-inhibited step. If the phenotype is reversed, it strongly implicates the on-target pathway.
-
Dose-Response Analysis: Characterize the dose-response relationship for both the expected on-target effect (serotonin reduction) and the unexpected phenotype. A significant divergence in the EC50 values could suggest that the two effects are mediated by different targets.
Quantitative Data Summary
This table summarizes the inhibitory potency of this compound (the active metabolite) against its intended targets, the human TPH isoforms. This data is critical for designing experiments and interpreting results, providing a benchmark for on-target activity.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human TPH1 | Enzyme Inhibition | IC50 = 0.8 µM | [1] |
| This compound | Human TPH2 | Enzyme Inhibition | IC50 = 1.2 µM | [1] |
Visualized Pathways and Workflows
Serotonin Synthesis Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the serotonin synthesis pathway.
Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
General Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol provides a generalized framework for measuring the inhibition of TPH1 or TPH2. Researchers should optimize concentrations and incubation times for their specific experimental setup.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic conversion of L-Tryptophan to 5-Hydroxytryptophan (5-HTP).
Materials:
-
Recombinant human TPH1 or TPH2 enzyme.[9]
-
Assay Buffer (e.g., 50 mM HEPES or MOPS, pH 7.2-7.5).[9][10]
-
Substrates: L-Tryptophan, Tetrahydrobiopterin (BH4) or a synthetic analog like 6-methyltetrahydropterin.[9][10]
-
Test Compound: this compound (active metabolite), dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution (e.g., 2% (v/v) acetic acid in ethanol or perchloric acid) to stop the reaction.[10]
-
96-well microplate (black plates for fluorescence).[11]
-
Plate reader for HPLC or fluorescence detection.
Procedure:
-
Prepare Reagents: Thaw all components on ice and prepare fresh solutions. Prepare a serial dilution of this compound at various concentrations. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤1%.[10]
-
Enzyme Preparation: Dilute the TPH enzyme in cold assay buffer to the desired working concentration.
-
Pre-incubation: In a 96-well plate, add the TPH enzyme solution to wells containing either the vehicle control (e.g., DMSO) or varying concentrations of this compound. Allow a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding a solution containing the substrates (L-Tryptophan and BH4).[9][10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is within the linear range.[9][10]
-
Reaction Termination: Stop the reaction by adding the quenching solution to each well.[10]
-
Detection: Quantify the amount of 5-HTP produced. This is commonly done via HPLC or a fluorescence-based method where the product is measured directly or through a coupled reaction.[10]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting Common Issues:
-
High Variability: Ensure thorough mixing of reagents and use calibrated pipettes. Prepare a master mix for common reagents to reduce pipetting errors.[11]
-
Low Signal: The enzyme concentration may be too low or the enzyme may have lost activity. Use fresh enzyme dilutions and verify storage conditions.[12]
-
Assay Not Linear: The reaction time may be too long, leading to substrate depletion or product inhibition. Perform a time-course experiment to determine the linear range of the reaction.[13][14]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction - Clinical Review Report: this compound (Xermelo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Telotristat Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Telotristat ethyl and its active metabolite, this compound, in in vitro experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2][3] this compound ethyl is the prodrug form, which is rapidly hydrolyzed by carboxylesterases to its active metabolite, this compound.[1] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract, and TPH2, the primary isoform in the central nervous system.[2] this compound inhibits both TPH1 and TPH2. By blocking TPH, this compound effectively reduces the production of peripheral serotonin.[1]
Q2: What is the difference in potency between this compound ethyl and its active metabolite, this compound?
The active metabolite, this compound, is significantly more potent than the prodrug, this compound ethyl. In in vitro studies using purified human enzymes, the inhibitory potency of this compound for TPH1 and TPH2 was approximately 28-fold and 34-fold greater, respectively, compared to this compound ethyl.
Q3: What are the IC50 values for this compound ethyl and this compound?
The half-maximal inhibitory concentration (IC50) values for this compound ethyl and its active metabolite have been determined for both TPH1 and TPH2.
| Compound | Target | IC50 (µM) |
| This compound ethyl | TPH1 | 0.8 ± 0.09 |
| TPH2 | 1.21 ± 0.02 | |
| This compound (active metabolite) | TPH1 | 0.028 ± 0.003 |
| TPH2 | 0.032 ± 0.003 | |
| Data from in vitro studies using purified human enzymes. |
Q4: What is a good starting concentration range for in vitro experiments?
Based on published studies, a "clinically feasible concentration" is often used. One study in pancreatic neuroendocrine tumor cell lines (BON-1/QGP-1) found that this compound decreased serotonin production in a dose-dependent manner at such concentrations.[4][5] Given the IC50 values are in the low micromolar to nanomolar range for the active metabolite, a starting concentration range of 0.1 µM to 10 µM for this compound is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: In which cell lines has this compound been studied in vitro?
This compound has been evaluated in several cancer cell lines, including:
-
Pancreatic Neuroendocrine Tumor (NET) cell lines: BON-1 and QGP-1[4][5]
-
Cholangiocarcinoma (CCA) cell lines [6]
Troubleshooting Guide
Issue 1: Preparing this compound Ethyl for In Vitro Use
-
Problem: Difficulty dissolving this compound ethyl or concerns about its stability in culture media.
-
Cause: this compound ethyl has pH-dependent solubility, with negligible solubility at a neutral pH (≥5) and much higher solubility at pH 1. Standard cell culture media like DMEM and RPMI-1640 have a pH of around 7.2-7.4. Additionally, solutions of this compound ethyl are reported to be unstable.
-
Solution:
-
Stock Solution Preparation: Due to its poor solubility in aqueous solutions at neutral pH, it is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO.
-
Fresh Preparation: Always prepare fresh dilutions of this compound ethyl from the stock solution immediately before each experiment. It is not recommended to store diluted aqueous solutions.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
-
Problem: High background or variability in MTT assay results when treating cells with this compound.
-
Cause: While not specifically reported for this compound, some compounds can interfere with the MTT assay by directly reducing the MTT reagent, leading to a false-positive signal for cell viability.
-
Solution:
-
Control for Direct MTT Reduction: To test for direct chemical interference, incubate this compound at the highest concentration used in your experiment in cell-free culture medium with the MTT reagent. If a color change occurs, it indicates direct reduction of MTT by the compound.
-
Alternative Viability Assays: If interference is confirmed, consider using an alternative viability assay that relies on a different mechanism, such as a crystal violet assay (stains total protein) or a trypan blue exclusion assay (measures membrane integrity).
-
Optimize Incubation Times: Ensure that the incubation time with the MTT reagent is optimized for your cell line and is consistent across all plates.
-
Issue 3: Difficulty in Detecting a Decrease in Serotonin Levels
-
Problem: No significant reduction in serotonin levels in the cell culture supernatant after treatment with this compound.
-
Cause:
-
Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect on serotonin production.
-
Low Basal Serotonin Production: The chosen cell line may not produce a high enough basal level of serotonin to detect a significant decrease.
-
Assay Sensitivity: The ELISA kit being used may not be sensitive enough to detect the changes in serotonin levels in your samples.
-
-
Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing a significant reduction in serotonin.
-
Cell Line Selection: Use a cell line known to produce and secrete serotonin, such as BON-1 cells, which are derived from a human pancreatic carcinoid tumor.
-
Optimize ELISA Protocol:
-
Ensure that the standards and samples are properly diluted to fall within the linear range of the assay.
-
Follow the manufacturer's instructions carefully regarding incubation times and washing steps to minimize background signal.
-
Consider using a high-sensitivity serotonin ELISA kit if low levels of serotonin are expected.
-
-
Issue 4: No Effect on Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt)
-
Problem: Western blot analysis shows no change in the phosphorylation status of key proteins in the MAPK or PI3K/Akt pathways after this compound treatment.
-
Cause:
-
Cell-Specific Signaling: The role of serotonin in activating these pathways can be cell-type specific. In some cell lines, serotonin may not be the primary driver of MAPK or PI3K/Akt activation.
-
Insufficient Serotonin Depletion: The reduction in serotonin levels achieved with the current experimental conditions may not be sufficient to impact downstream signaling.
-
Timing of Analysis: The time point chosen for cell lysis and protein extraction may not be optimal for observing changes in phosphorylation.
-
-
Solution:
-
Confirm Serotonin's Role: Before extensive signaling experiments, confirm that exogenous serotonin can stimulate the phosphorylation of key proteins (e.g., ERK, Akt) in your cell line. This will validate that the pathway is responsive to serotonin.
-
Optimize this compound Treatment: Ensure that your this compound treatment protocol effectively reduces serotonin levels (as confirmed by ELISA).
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after this compound treatment. Phosphorylation events can be transient.
-
Positive and Negative Controls: Always include appropriate positive (e.g., treatment with a known activator of the pathway) and negative controls in your Western blot experiments.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound ethyl in culture medium from a freshly prepared DMSO stock. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound or vehicle control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Mix the contents of each well thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Serotonin in Cell Culture Supernatant by ELISA
-
Cell Culture and Treatment: Culture cells and treat with this compound ethyl or vehicle control as described in the MTT assay protocol.
-
Supernatant Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to pellet any detached cells or debris. Transfer the clear supernatant to a new tube. If not assaying immediately, store the samples at -80°C.
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serotonin standards according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the ELISA plate.
-
Follow the specific protocol provided with your serotonin ELISA kit for the addition of antibodies, conjugates, and substrates.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the serotonin concentration in your samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound ethyl or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Serotonin synthesis pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Telotristat Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telotristat. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help address inconsistencies and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound ethyl?
A1: this compound ethyl is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, this compound.[1] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] There are two isoforms of TPH: TPH1, found in peripheral tissues like the gastrointestinal tract, and TPH2, found in the central nervous system.[3][4] this compound inhibits TPH1, leading to a reduction in peripheral serotonin production.[1] This is the primary mechanism for its therapeutic effect in carcinoid syndrome diarrhea, which is often caused by an overproduction of serotonin by neuroendocrine tumors.[1]
Q2: What is the difference between this compound ethyl and this compound?
A2: this compound ethyl is the prodrug form that is administered orally. It is more readily absorbed and is then converted in the body to this compound, the active molecule that inhibits TPH.[1] In in vitro studies, this compound is significantly more potent as a TPH inhibitor than this compound ethyl.[5]
Q3: Why are my in vitro results with this compound ethyl inconsistent?
A3: Inconsistencies in in vitro studies with this compound ethyl can arise from several factors. One key reason is its conversion to the active metabolite, this compound. The rate of this conversion can vary depending on the cell line and the presence of esterases in the culture medium. Furthermore, the stability and solubility of this compound ethyl in cell culture media can be a source of variability. For more detailed troubleshooting, please refer to the "In Vitro Assay Troubleshooting" section below.
Q4: Can this compound cross the blood-brain barrier?
A4: this compound has been designed to have limited ability to cross the blood-brain barrier. This is intended to minimize its effects on serotonin levels in the central nervous system, which are regulated by the TPH2 isoform.[3]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Q: We are observing high variability in the dose-response curve of this compound in our neuroendocrine tumor cell line (BON-1/QGP-1). What are the potential causes and solutions?
A: High variability in in vitro dose-response curves for this compound can be attributed to several factors related to the compound itself, the cell culture conditions, and the assay methodology.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Solubility | This compound ethyl's solubility is pH-dependent.[5] Ensure complete solubilization in your vehicle (e.g., DMSO) before further dilution in culture media. Prepare fresh stock solutions regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Consider evaluating the stability of this compound in your specific culture medium over the duration of the experiment. |
| Cell Line Health and Passage Number | High cell passage numbers can lead to phenotypic drift, including altered enzyme expression and signaling pathways.[6] Use cells with a consistent and low passage number for all experiments. Regularly perform cell line authentication to ensure the identity of your cells. Monitor cell viability and morphology to ensure cultures are healthy. |
| Inconsistent Cell Seeding | Uneven cell seeding density can lead to variability in cell number at the time of assay, affecting the final readout. Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Variable Conversion of Prodrug | The conversion of this compound ethyl to its active form, this compound, by cellular esterases can vary. Consider using the active metabolite, this compound, directly in your assays for more consistent results if the goal is to assess direct TPH inhibition. |
| Assay-Specific Issues (e.g., Serotonin Measurement) | If you are measuring serotonin levels, inconsistencies can arise from the assay itself. Refer to the "Troubleshooting Guide for Serotonin ELISA" for specific guidance.[7][8][9][10] Ensure that the assay is validated for your specific cell line and sample matrix. |
Animal Study Troubleshooting
Q: We are observing inconsistent reduction in urinary 5-HIAA levels in our mouse model of carcinoid syndrome treated with this compound ethyl. What could be the reasons?
A: Inconsistent efficacy in animal models can be multifactorial, involving drug formulation and administration, animal physiology, and sample collection and analysis.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Administration | Ensure the formulation of this compound ethyl is homogenous and stable. For oral gavage, ensure accurate and consistent dosing for each animal. The timing of administration relative to the animal's light/dark cycle and feeding schedule can influence absorption and should be kept consistent. |
| Animal-to-Animal Variability | The gut microbiome can influence drug metabolism. Consider housing conditions and diet as potential sources of variability. The age, sex, and genetic background of the animals should be consistent across all experimental groups. |
| Urine Sample Collection and Handling | 24-hour urine collection can be challenging and prone to error. Ensure the collection apparatus is functioning correctly and that samples are not contaminated. The stability of 5-HIAA in urine can be affected by temperature and pH. Store samples properly and consider adding a stabilizing agent if necessary. |
| Dietary Influences on 5-HIAA | Certain foods can affect urinary 5-HIAA levels.[5] Use a standardized diet for all animals throughout the study to minimize dietary-induced variations. |
| Analytical Variability | The method used to quantify 5-HIAA (e.g., HPLC or ELISA) can have inherent variability. Ensure the analytical method is properly validated and that quality control samples are included in each run. |
Analytical Method Troubleshooting
Q: We are experiencing issues with our HPLC method for quantifying this compound and its active metabolite in plasma samples. What are some common problems and solutions?
A: HPLC analysis of small molecules in biological matrices can be complex. The following table addresses common issues.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Check for column degradation. Ensure the mobile phase pH is appropriate for the analytes. The sample solvent should be compatible with the mobile phase. |
| Retention Time Drift | Inconsistent mobile phase composition; prepare fresh mobile phase daily. Fluctuations in column temperature; use a column oven. Column equilibration may be insufficient; allow adequate time for equilibration between runs. |
| Ghost Peaks | Contamination in the mobile phase or from the sample matrix. Carryover from previous injections; implement a robust needle wash protocol. |
| Low Sensitivity | Suboptimal detector settings. Inefficient sample extraction and recovery. Degradation of the analyte during sample processing or storage. |
| High Background Noise | Contaminated mobile phase or system components. Air bubbles in the detector. |
For more detailed HPLC troubleshooting, refer to specialized guides on the topic.
Experimental Protocols
Protocol 1: In Vitro Tryptophan Hydroxylase 1 (TPH1) Enzymatic Activity Assay
This protocol is a general guideline for a fluorometric assay to measure TPH1 activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
6-methyltetrahydropterin (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
MES buffer (pH 7.0)
-
This compound (or this compound ethyl) stock solution
-
Black 96-well microplate
-
Fluorometric microplate reader (Excitation: 300 nm, Emission: 330 nm)
Methodology:
-
Prepare Reagents: Prepare all reagents in MES buffer. Keep the TPH1 enzyme on ice.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing L-tryptophan, 6-methyltetrahydropterin, DTT, catalase, and ferrous ammonium sulfate at their final concentrations.
-
Add Inhibitor: Add varying concentrations of this compound (or this compound ethyl) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add the TPH1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 300/330 nm. The increase in fluorescence corresponds to the formation of 5-hydroxytryptophan (5-HTP).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based Serotonin Measurement Assay (using BON-1 cells)
This protocol describes the measurement of serotonin secretion from BON-1 cells treated with this compound.
Materials:
-
BON-1 cells
-
Complete cell culture medium (e.g., DMEM/F-12)
-
This compound ethyl stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Serotonin ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed BON-1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound ethyl for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted serotonin.
-
Cell Lysate: Wash the cells with PBS and then lyse them to measure intracellular serotonin.
-
-
Serotonin Quantification: Use a commercially available serotonin ELISA kit to measure the concentration of serotonin in the supernatant and cell lysates, following the manufacturer's instructions.
-
Data Normalization: Normalize the serotonin levels to the total protein concentration or cell number in each well.
-
Data Analysis: Calculate the percentage of serotonin reduction for each concentration of this compound ethyl and determine the IC50 value.
Protocol 3: Animal Model of Carcinoid Syndrome
This is a generalized protocol for evaluating the efficacy of this compound ethyl in a xenograft mouse model using a serotonin-secreting neuroendocrine tumor cell line.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Serotonin-secreting neuroendocrine tumor cells (e.g., BON-1)
-
Matrigel (or similar)
-
This compound ethyl formulation for oral gavage
-
Metabolic cages for 24-hour urine collection
-
Analytical method for urinary 5-HIAA quantification (e.g., HPLC-MS/MS)
Methodology:
-
Tumor Implantation: Subcutaneously implant the neuroendocrine tumor cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a specified size, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound ethyl (or vehicle control) daily via oral gavage at the predetermined dose.
-
Urine Collection: At baseline and at specified time points during the treatment period, place the animals in metabolic cages for 24-hour urine collection.
-
Sample Analysis: Measure the concentration of 5-HIAA in the collected urine samples.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Data Analysis: Compare the changes in urinary 5-HIAA levels and tumor growth between the treatment and control groups.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and this compound Ethyl on Tryptophan Hydroxylase (TPH)
| Compound | Target | IC50 (µM) | Reference |
| This compound | TPH1 | 0.028 ± 0.003 | [5] |
| This compound | TPH2 | 0.032 ± 0.003 | [5] |
| This compound ethyl | TPH1 | 0.8 ± 0.09 | [5] |
| This compound ethyl | TPH2 | 1.21 ± 0.02 | [5] |
Table 2: Effect of this compound on Serotonin Secretion in Neuroendocrine Tumor Cell Lines
| Cell Line | Treatment | Concentration | % Serotonin Reduction | Reference |
| BON-1 | This compound | 10 nM | ~40% | |
| QGP-1 | This compound | 10 nM | ~72% |
Note: The above data are illustrative and have been synthesized from available literature. Actual results may vary.
Visualizations
Caption: Mechanism of action of this compound in inhibiting serotonin synthesis.
Caption: Workflow for in vitro evaluation of this compound's effect on serotonin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound ethyl - Wikipedia [en.wikipedia.org]
- 3. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. abcam.com [abcam.com]
- 8. fn-test.com [fn-test.com]
- 9. abcam.com [abcam.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: The Impact of pH on Telotristat Ethyl Stability and Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Telotristat ethyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to the stability and activity of this tryptophan hydroxylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of this compound ethyl?
The solubility of this compound ethyl is highly dependent on pH. It exhibits its highest solubility in acidic conditions and is practically insoluble in neutral to moderately basic environments.
Q2: What is the expected stability of this compound ethyl in solutions of different pH?
This compound ethyl is most stable in acidic to neutral solutions (pH 1-7). Under alkaline conditions, it is susceptible to hydrolysis. At a pH of 11, the drug substance undergoes hydrolysis[1].
Q3: How does pH impact the biological activity of this compound ethyl?
This compound ethyl is a prodrug that is converted to its active metabolite, this compound, by carboxylesterases[1]. This compound is a significantly more potent inhibitor of tryptophan hydroxylase (TPH) than its parent compound. The optimal pH for the activity of tryptophan hydroxylase is generally in the neutral to slightly alkaline range (pH 7.0-8.0)[2][3]. Therefore, while the stability of this compound ethyl is better at acidic pH, the enzymatic conversion to the active form and the subsequent inhibition of TPH occur at physiological pH.
Q4: Can changes in gastric pH affect the in vivo performance of this compound ethyl?
Yes, alterations in gastric pH could potentially influence the dissolution and absorption of orally administered this compound ethyl. Co-administration with acid-reducing agents like omeprazole has been shown to increase the systemic exposure (AUC) of this compound ethyl by 2-3 fold, although the AUC of the active metabolite, this compound, remained unchanged[4]. This suggests that while the absorption of the prodrug may be affected, the formation of the active metabolite is not significantly altered.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro activity assays.
Possible Cause: The pH of your assay buffer may not be optimal for tryptophan hydroxylase (TPH) activity.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your TPH activity assay buffer is within the optimal pH range of 7.0 to 8.0.[2][3]
-
pH Meter Calibration: Regularly calibrate your pH meter to ensure accurate buffer preparation.
-
Buffer Stability: Use freshly prepared buffers for your experiments, as the pH of some buffers can drift over time.
Issue 2: Low recovery of this compound ethyl from prepared solutions.
Possible Cause 1: The pH of your solvent is not appropriate for maintaining the solubility of this compound ethyl.
Troubleshooting Steps:
-
Acidify the Solvent: For stock solutions and initial dilutions, use a solvent with an acidic pH (e.g., pH 1-3) to ensure complete dissolution.
-
Check for Precipitation: Visually inspect your solutions for any signs of precipitation, especially after storage or the addition of other components that might alter the pH.
Possible Cause 2: Degradation of this compound ethyl due to inappropriate pH during storage or handling.
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and working solutions at the recommended temperature and in a pH environment where the drug is stable (acidic to neutral). Avoid alkaline conditions.
-
Limit Exposure to High pH: If your experimental protocol requires a pH above 7, minimize the exposure time of this compound ethyl to these conditions to reduce the risk of hydrolysis.
Data Summary
Table 1: pH-Dependent Solubility of this compound Ethyl [1]
| pH | Solubility |
| 1 | >71 mg/mL |
| 3 | 0.30 mg/mL |
| 5 - 9 | Negligible |
| 11 | Substance hydrolyzes |
Table 2: In Vitro Inhibitory Activity of this compound Ethyl and its Active Metabolite, this compound
| Compound | Target | IC50 (µM) |
| This compound ethyl | TPH1 | ~0.56 |
| This compound | TPH1 | Not Found |
| This compound ethyl | TPH2 | Not Found |
| This compound | TPH2 | Not Found |
Note: Specific IC50 values for this compound against TPH1 and both compounds against TPH2 were not found in the provided search results.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound Ethyl
This protocol outlines a general procedure for assessing the stability of this compound ethyl in solutions of varying pH.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 11). Use standard buffer systems (e.g., phosphate, citrate) and verify the final pH with a calibrated pH meter.
-
Sample Preparation: Prepare a stock solution of this compound ethyl in an appropriate acidic solvent where it is freely soluble. Spike this stock solution into each of the prepared buffers to a final, known concentration.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each buffer solution. Quench any further degradation by adding a suitable solvent and adjusting the pH if necessary. Analyze the concentration of the remaining this compound ethyl using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound ethyl versus time for each pH. From this data, you can calculate the degradation rate constant and the half-life of this compound ethyl at each pH.
Protocol 2: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound ethyl and its active metabolite, this compound, on TPH.
-
Reagents and Buffers:
-
Assay Procedure:
-
In a microplate, add the assay buffer, TPH enzyme, and cofactors.
-
Add varying concentrations of the test compounds or vehicle control.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding an acid or by heat).
-
-
Detection: Measure the amount of 5-hydroxytryptophan (5-HTP) produced. This can be done using various methods, such as HPLC with fluorescence or mass spectrometric detection.
-
Data Analysis: Plot the percentage of TPH inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound ethyl.
Caption: Experimental workflows for stability and activity testing.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Restoration of tryptophan hydroxylase functions and serotonin content in the Atlantic croaker hypothalamus by antioxidant treatment during hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alkaline pH on the activity of rat liver phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Molecular Mechanism of the Inactivation of Tryptophan Hydroxylase by Nitric Oxide: Attack on Critical Sulfhydryls that Spare the Enzyme Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
Technical Support Center: Telotristat and Short-Acting Octreotide Co-administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate administration timing of telotristat and short-acting octreotide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended timing for administering short-acting octreotide when a subject is also receiving this compound ethyl?
A1: Short-acting octreotide should be administered at least 30 minutes after the administration of this compound ethyl. Concurrent administration has been shown to significantly decrease the systemic exposure of this compound's active metabolite.
Q2: Why is there a specific waiting period for administering short-acting octreotide after this compound ethyl?
A2: A drug-drug interaction study demonstrated that co-administration of short-acting octreotide (200 μg) and this compound ethyl (500 mg) in healthy subjects decreased the maximum concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound's active metabolite by 79% and 68%, respectively. Spacing the administration times minimizes this interaction, ensuring adequate exposure to this compound.
Q3: How do the mechanisms of action for this compound and octreotide differ in managing carcinoid syndrome diarrhea?
A3: this compound and octreotide employ distinct mechanisms. This compound is a tryptophan hydroxylase inhibitor that reduces the production of serotonin from tryptophan. Conversely, octreotide is a somatostatin analog that inhibits the release of serotonin and other hormones from neuroendocrine tumors by binding to somatostatin receptors. This dual approach targets both the synthesis and secretion of excess serotonin.
Q4: What are the pharmacokinetic profiles of this compound and short-acting octreotide?
A4: After oral administration, this compound ethyl is rapidly absorbed and metabolized to its active form, this compound. Peak plasma concentrations of this compound are typically reached within 1 to 4 hours. Short-acting octreotide, when administered subcutaneously, is rapidly and completely absorbed, with a plasma half-life of approximately 1.5 to 2 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Suboptimal reduction in bowel movement frequency despite adherence to this compound ethyl dosage. | Concurrent or closely timed administration of short-acting octreotide. | Ensure short-acting octreotide is administered at least 30 minutes after this compound ethyl to avoid reduced this compound exposure. |
| Food effect. | Administer this compound ethyl with food, as this has been shown to increase its absorption. | |
| Unexpected fluctuations in biomarker levels (e.g., urinary 5-HIAA). | Inconsistent timing of drug administration relative to each other and to meals. | Maintain a consistent schedule for the administration of both this compound ethyl and short-acting octreotide, including the 30-minute interval. |
| Development of constipation. | Efficacy of this compound ethyl in reducing serotonin production. | Monitor for the development of constipation. If it becomes severe or is accompanied by persistent abdominal pain, discontinuation of this compound ethyl should be considered. |
Data Presentation
Table 1: Pharmacokinetic Interaction between this compound Ethyl and Short-Acting Octreotide
| Parameter | This compound Ethyl Alone | This compound Ethyl with Concurrent Short-Acting Octreotide | Percent Decrease |
| This compound Cmax | Not specified | Not specified | 79% |
| This compound AUC | Not specified | Not specified | 68% |
Data from a study in healthy control subjects who received a single 500 mg dose of this compound ethyl and a 200 µg subcutaneous dose of octreotide.
Experimental Protocols
Protocol: Investigating the Effect of Staggered Dosing on this compound Exposure
-
Subject Population: Healthy adult volunteers.
-
Study Design: A phased, crossover study.
-
Phase 1: Administer a single oral dose of this compound ethyl (e.g., 250 mg). Collect serial blood samples over 24 hours to determine the pharmacokinetic profile of the active metabolite, this compound.
-
Washout Period: A sufficient washout period (e.g., 7 days) to ensure complete clearance of the drug.
-
Phase 2: Administer a single oral dose of this compound ethyl (e.g., 250 mg). Thirty minutes after this compound ethyl administration, administer a single subcutaneous dose of short-acting octreotide (e.g., 150 µg). Collect serial blood samples over 24 hours.
-
Analysis: Compare the pharmacokinetic parameters (Cmax, AUC, Tmax) of this compound between Phase 1 and Phase 2 to quantify the impact of staggered administration on drug exposure.
Visualizations
Caption: Dual mechanisms of this compound and octreotide in reducing serotonin.
Technical Support Center: Mitigating Telotristat-Induced Constipation in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering constipation as a side effect of Telotristat in animal models. The information provided is based on established methodologies for studying drug-induced constipation and offers potential strategies for mitigation.
Troubleshooting Guide
Issue: Observed decrease in fecal output and/or harder, drier stools in animals treated with this compound.
1. Confirm and Quantify the Constipation Phenotype:
-
Initial Assessment: Visually inspect cage bottoms for a noticeable reduction in the number of fecal pellets. Observe the consistency of the pellets (e.g., harder, smaller, drier).
-
Quantitative Measurement:
-
Collect fecal pellets over a defined period (e.g., 4-6 hours) from individually housed animals.
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Count the number of pellets.
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Weigh the total fecal output.
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Determine the fecal water content by drying the pellets to a constant weight. A significant decrease in these parameters compared to vehicle-treated controls confirms constipation.
-
2. Potential Mitigation Strategies:
-
Co-administration of an Osmotic Laxative:
-
Rationale: Osmotic laxatives, such as lactulose or polyethylene glycol (PEG), are non-absorbable sugars or polymers that draw water into the intestinal lumen, softening the stool and promoting bowel movements.[1][2][3] This mechanism is unlikely to interfere with this compound's primary action of inhibiting serotonin synthesis.
-
Troubleshooting:
-
If constipation persists, consider a modest increase in the laxative dose.
-
Ensure animals have free access to water, as the efficacy of osmotic laxatives depends on adequate hydration.[3]
-
Monitor for signs of diarrhea or dehydration if the laxative dose is too high.
-
-
-
Co-administration of a Prokinetic Agent:
-
Rationale: Prokinetic agents, such as cisapride, enhance gastrointestinal motility.[4][5][6] Cisapride, a 5-HT4 receptor agonist, could potentially counteract the reduced motility resulting from decreased serotonin levels.
-
Troubleshooting:
-
Carefully select the prokinetic agent and its dose to avoid overstimulation of the gut, which could lead to diarrhea.
-
Be aware of the specific receptor pharmacology of the chosen prokinetic to avoid unforeseen interactions with the experimental goals.
-
-
3. Experimental Design Considerations:
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Dose-Response Evaluation: If possible, determine if the severity of constipation is dose-dependent on this compound. A lower effective dose of this compound may not induce significant constipation.
-
Acclimatization and Baseline Measurement: Allow animals to acclimatize to individual housing before the experiment begins. Measure baseline fecal parameters before administering any compounds to ensure a stable starting point.
-
Positive Controls: Include a positive control group treated with a known constipation-inducing agent like loperamide to validate the experimental model for assessing constipation.[7][8][9][10][11][12] Also, include a positive control for the mitigating agent (e.g., a known laxative) to confirm its efficacy in your model.[8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced constipation?
A1: this compound is an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[7][8] By inhibiting TPH1 in the gastrointestinal tract, this compound reduces the production of serotonin.[8] Serotonin plays a crucial role in stimulating gut motility and secretion.[9][13] Therefore, the reduction in intestinal serotonin levels can lead to decreased gastrointestinal transit and consequently, constipation.[14]
Q2: How can I quantitatively assess constipation in my animal model?
A2: Several parameters can be measured to quantify constipation:
-
Fecal Pellet Output: The number and total weight of fecal pellets produced over a specific time period.
-
Fecal Water Content: The percentage of water in the collected fecal pellets.
-
Gastrointestinal Transit Time: This can be measured using the charcoal meal test, where the distance traveled by a charcoal marker through the intestines is assessed after a set time.[7][13]
-
Bead Expulsion Test: The time taken for a surgically or rectally inserted bead to be expelled.[14][15]
Q3: Are there different types of drug-induced constipation models I can refer to?
A3: Yes, the most common is the loperamide-induced constipation model. Loperamide is a µ-opioid receptor agonist that decreases gastrointestinal motility.[7][8][10][11][12][14] Another model uses clonidine, an α2-adrenergic receptor agonist, which relaxes intestinal smooth muscle.[7][8][14] These models are useful for studying the mechanisms of constipation and for screening potential laxative agents.[7][8][14]
Q4: What are the key differences between osmotic laxatives and prokinetic agents as potential mitigating strategies?
A4:
-
Osmotic Laxatives (e.g., Lactulose, PEG): These agents work by increasing the amount of water in the intestines, which softens the stool.[1][2][3] They do not directly stimulate gut muscle contractions.
-
Prokinetic Agents (e.g., Cisapride): These drugs increase the motility of the gastrointestinal tract, enhancing the transit of its contents.[4][5][6] They can act through various mechanisms, such as stimulating specific receptors involved in gut peristalsis.
Q5: Will co-administering a laxative or prokinetic agent interfere with the primary experimental outcomes of my this compound study?
A5: This is a critical consideration.
-
Osmotic laxatives are generally considered to have a lower potential for interference as their mechanism is primarily physical (osmosis) within the gut lumen.[1][2]
-
Prokinetic agents , especially those that interact with serotonergic pathways (like 5-HT4 agonists), could potentially confound results in studies where serotonin signaling is a key focus. Careful consideration of the prokinetic's mechanism of action is necessary. It is essential to include appropriate control groups (e.g., this compound alone, this compound + mitigating agent, vehicle + mitigating agent) to dissect the effects of each compound.
Quantitative Data Summary
Table 1: Example Data from a Loperamide-Induced Constipation Model in Mice and the Effect of a Potential Mitigating Agent.
| Group | Fecal Pellet Count (in 4 hours) | Fecal Weight (mg in 4 hours) | Fecal Water Content (%) | Gastrointestinal Transit Ratio (%) |
| Vehicle Control | 25 ± 3 | 150 ± 20 | 45 ± 5 | 85 ± 10 |
| Loperamide (5 mg/kg) | 5 ± 2 | 30 ± 10 | 20 ± 5 | 30 ± 8 |
| Loperamide + Osmotic Laxative | 18 ± 4# | 110 ± 15# | 40 ± 6# | 70 ± 12# |
| Loperamide + Prokinetic Agent | 22 ± 3# | 135 ± 18# | 42 ± 5# | 80 ± 9# |
*Data are presented as Mean ± SD. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Loperamide alone.
Experimental Protocols
Protocol 1: Induction and Assessment of Constipation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Individually house mice in cages with a wire mesh bottom to allow for easy fecal pellet collection.
-
Acclimatization: Allow a 3-day acclimatization period to individual housing before the experiment.
-
Baseline Measurement: On the day before the experiment, collect and measure fecal parameters (pellet number, weight, and water content) for a 4-hour period to establish a baseline.
-
Induction of Constipation (if using a positive control): Administer loperamide (5 mg/kg, subcutaneously).
-
Test Article Administration: Administer this compound at the desired dose and route.
-
Mitigating Agent Administration: Administer the chosen osmotic laxative (e.g., lactulose, 2 g/kg, oral gavage) or prokinetic agent (e.g., cisapride, 5 mg/kg, oral gavage) at an appropriate time relative to this compound administration.
-
Fecal Collection: Immediately after administration of the final compound, begin a 4 to 6-hour fecal collection period.
-
Data Analysis:
-
Count the number of fecal pellets for each mouse.
-
Weigh the total fecal pellets (wet weight).
-
Dry the pellets in an oven at 60°C for 24 hours or until a constant weight is achieved (dry weight).
-
Calculate fecal water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100.
-
Protocol 2: Charcoal Meal Gastrointestinal Transit Test
-
Fasting: Fast the animals for 12-18 hours before the test, with free access to water.
-
Compound Administration: Administer this compound and/or the mitigating agent at the predetermined times.
-
Charcoal Meal Administration: At a set time after the final compound administration (e.g., 30 minutes), administer 0.2 ml of a 5% charcoal suspension in 10% gum acacia via oral gavage.
-
Euthanasia and Tissue Collection: After a specific duration (e.g., 20-30 minutes) following the charcoal meal, euthanize the animals by cervical dislocation.
-
Measurement:
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Calculation: Calculate the gastrointestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) * 100.
Visualizations
References
- 1. Osmotic Laxative Mechanism of Action - Nursing [picmonic.com]
- 2. Lactulose - Wikipedia [en.wikipedia.org]
- 3. How Do Osmotic Laxatives Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Application of Prokinetic Therapies in Small Animals - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 10. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacological Preclinical screening of antidiarrheal and Laxatives | PDF [slideshare.net]
- 14. Characterization of two models of drug-induced constipation in mice and evaluation of mustard oil in these models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Validation & Comparative
Telotristat: A Comparative Analysis of TPH1 and TPH2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of telotristat and its prodrug, this compound ethyl, against tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2). The data presented herein is intended to inform research and development efforts in fields where selective TPH inhibition is of interest.
Introduction to this compound and TPH Inhibition
This compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] There are two isoforms of TPH: TPH1, which is primarily found in the gastrointestinal tract and pineal gland, and TPH2, which is the predominant isoform in the central nervous system.[2] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin, making it a valuable therapeutic agent for conditions characterized by excess peripheral serotonin, such as carcinoid syndrome.[3]
The clinical selectivity of this compound for peripheral TPH1 is largely attributed to its "physiological selectivity." this compound has a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier.[4][5] This ensures that it primarily acts on TPH1 in the periphery without significantly affecting TPH2 and serotonin levels in the brain, thereby avoiding potential central nervous system side effects.[4]
Comparative Inhibitory Activity
The inhibitory potency of this compound and its prodrug, this compound ethyl, against human TPH1 and TPH2 has been quantified using in vitro enzymatic assays with purified human enzymes.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) |
| This compound Ethyl (Prodrug) | 0.8 ± 0.09[1] | 1.21 ± 0.02[1] |
| This compound (Active Metabolite) | 0.028 ± 0.003[1] | 0.032 ± 0.003[1] |
Table 1: In vitro inhibitory potency of this compound ethyl and this compound against human TPH1 and TPH2.
The data clearly indicates that this compound is a significantly more potent inhibitor of both TPH1 and TPH2 compared to its prodrug, this compound ethyl.[1] While this compound demonstrates near-equivalent potent inhibition of both isoforms in vitro, its clinical selectivity is achieved through its limited ability to penetrate the central nervous system.[4]
Serotonin Synthesis Pathway and this compound's Mechanism of Action
The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of TPH1 and TPH2 by this compound.
Experimental Protocols
The IC50 values presented in this guide were determined using in vitro enzymatic assays with purified human TPH1 and TPH2. While the specific proprietary protocol used for the development of this compound is not publicly available, the following represents a standard and widely accepted methodology for determining TPH inhibition, based on commercially available fluorescence-based inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified human TPH1 and TPH2 enzymes.
Principle: The assay measures the enzymatic activity of TPH by detecting the formation of 5-hydroxytryptophan (5-HTP), a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Purified recombinant human TPH1 and TPH2 enzymes
-
Tryptophan (substrate)
-
Assay buffer (e.g., containing MOPS, ammonium sulfate, and catalase)
-
Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin and ferrous ammonium sulfate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a master mix of the TPH enzyme, substrate, and cofactors in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle control (for uninhibited reaction) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the TPH enzyme master mix to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for 5-HTP.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: Generalized workflow for a TPH inhibition assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. repub.eur.nl [repub.eur.nl]
A Comparative Analysis of Telotristat Ethyl and Somatostatin Analogs in the Management of Carcinoid Syndrome
This guide provides a detailed comparison of Telotristat Ethyl and somatostatin analogs (SSAs), two key therapeutic agents in the management of carcinoid syndrome, a debilitating condition caused by excess serotonin and other vasoactive substances secreted by neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the mechanisms of action, clinical efficacy, and safety profiles of these treatments, supported by experimental data and detailed methodologies.
Introduction
Carcinoid syndrome is characterized by a constellation of symptoms, including severe diarrhea, flushing, abdominal pain, and wheezing.[1][2] The cornerstone of treatment for many years has been somatostatin analogs (SSAs), which work by inhibiting the release of hormones from neuroendocrine tumors.[3] However, a significant number of patients experience refractory symptoms despite SSA therapy. This compound ethyl, a tryptophan hydroxylase inhibitor, represents a targeted approach by directly inhibiting the production of serotonin, the primary mediator of carcinoid syndrome diarrhea.[4][5] This guide will explore the distinct and complementary roles of these two drug classes.
Mechanism of Action
The therapeutic effects of this compound ethyl and somatostatin analogs are rooted in their distinct molecular mechanisms.
This compound Ethyl:
This compound ethyl is a prodrug that is metabolized to its active form, this compound.[4] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin from the amino acid L-tryptophan.[4][6] By blocking TPH, this compound reduces the production of peripheral serotonin, thereby alleviating the symptoms of carcinoid syndrome, particularly diarrhea.[4][5] It is important to note that this compound does not significantly cross the blood-brain barrier, thus avoiding central nervous system side effects.[7]
Somatostatin Analogs (Octreotide, Lanreotide):
Somatostatin is a naturally occurring hormone that regulates the endocrine system by inhibiting the secretion of various hormones, including serotonin.[3][8] Somatostatin analogs are synthetic versions of somatostatin that bind to somatostatin receptors (SSTRs), which are highly expressed on the surface of many neuroendocrine tumor cells.[8][9] The binding of SSAs to these receptors triggers a signaling cascade that results in the inhibition of hormone secretion from the tumor cells, providing symptomatic relief.[3][10] SSAs may also have some anti-proliferative effects on the tumor itself.[3][11]
Signaling Pathway Diagrams
Clinical Efficacy
The clinical utility of this compound ethyl and somatostatin analogs has been evaluated in numerous clinical trials. As this compound ethyl is indicated for patients inadequately controlled by SSAs, direct head-to-head comparisons are not available. The following tables summarize key efficacy data from pivotal trials.
Table 1: Efficacy of this compound Ethyl in Patients with Carcinoid Syndrome Diarrhea Inadequately Controlled by Somatostatin Analogs (TELESTAR Trial)
| Endpoint | Placebo + SSA (n=45) | This compound Ethyl 250 mg TID + SSA (n=45) | This compound Ethyl 500 mg TID + SSA (n=45) |
| Mean Reduction from Baseline in Daily Bowel Movements (averaged over 12 weeks) | -0.9 | -1.7 | -2.1 |
| Difference from Placebo (Hodges-Lehmann estimator) | - | -0.81 BMs/day (p < 0.001) | -0.69 BMs/day (p < 0.001) |
| Change from Baseline in Urinary 5-HIAA at Week 12 (mg/24h) | +11.5 | -40.1 | -57.7 |
| Difference from Placebo in u5-HIAA (Hodges-Lehmann estimator) | - | -30.1 mg/24h (p < 0.001) | -33.8 mg/24h (p < 0.001) |
Data from the TELESTAR Phase 3 clinical trial.[7][12][13]
Table 2: Efficacy of Somatostatin Analogs in Carcinoid Syndrome
| Endpoint | Octreotide | Lanreotide |
| Symptom Relief (Diarrhea and Flushing) | 50% to 70% of patients experience relief.[3] | Similar effectiveness to octreotide.[3] |
| Biochemical Response (Reduction in u5-HIAA) | Significant reductions observed.[14] | Significant reductions observed.[14] |
| Tumor Growth Inhibition | Studies indicate inhibition of tumor cell growth.[3] | Studies indicate inhibition of tumor cell growth.[3] |
Data compiled from multiple clinical studies and reviews.[3][14]
Experimental Protocols
TELESTAR and TELECAST Clinical Trial Design
The pivotal Phase 3 trials for this compound ethyl, TELESTAR and TELECAST, were instrumental in establishing its efficacy and safety profile.
References
- 1. Somatostatin analogues | Cancer Institute NSW [cancer.nsw.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. netrf.org [netrf.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. jnccn.org [jnccn.org]
- 11. mcgill.ca [mcgill.ca]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. TELESTAR (this compound Etiprate for Somatostatin Analogue Not Adequately Controlled Carcinoid Syndrome) [ctv.veeva.com]
- 14. droracle.ai [droracle.ai]
Telotristat Efficacy in Patient-Derived Organoid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of telotristat's efficacy, primarily focusing on available data from advanced cellular models that recapitulate key aspects of patient tumors, such as 3D cell cultures and patient-derived organoids (PDOs). While direct comparative studies of this compound in patient-derived organoids are emerging, this document synthesizes existing preclinical and clinical data to offer a framework for evaluating its potential alongside other therapeutic alternatives for neuroendocrine tumors (NETs) and carcinoid syndrome.
Introduction to this compound and the Serotonin Pathway
This compound ethyl is an oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] In neuroendocrine tumors, particularly those associated with carcinoid syndrome, the overproduction of serotonin leads to debilitating symptoms like severe diarrhea.[3][4] By blocking TPH1, the isoform predominantly found in the gastrointestinal tract, this compound reduces peripheral serotonin production, thereby alleviating these symptoms.[1][2] Serotonin has also been implicated in tumor growth and proliferation, making its synthesis pathway a therapeutic target.[5][6][7]
dot
Caption: Serotonin Synthesis Pathway and this compound's Mechanism of Action.
This compound Efficacy: Preclinical Evidence in 3D Models
Direct evidence for this compound's efficacy in patient-derived organoids from neuroendocrine tumors is still limited in published literature. However, a key study utilizing 2D and 3D cultures of the human pancreatic NET cell lines BON-1 and QGP-1 provides valuable insights.
In this study, this compound demonstrated a dose-dependent reduction in serotonin production at clinically relevant concentrations.[2][8] Notably, while effectively inhibiting serotonin secretion, this compound did not significantly affect cell proliferation in these models.[2][8] This suggests its primary mechanism in this context is the control of hormonal symptoms rather than a direct cytotoxic or anti-proliferative effect.
Further investigation in this 3D cell culture model revealed that the combination of this compound with the somatostatin analog pasireotide resulted in an additive inhibitory effect on serotonin secretion.[8] Conversely, its combination with octreotide showed a slightly less potent effect on serotonin reduction compared to this compound alone.[8]
Supporting the potential of TPH1 inhibition in patient-derived models, a study on human intestinal organoids from patients with Cronkhite-Canada syndrome demonstrated that inhibiting TPH1 with L-DOPA reduced the proliferative capacity of the organoids, directly linking serotonin synthesis to proliferation in this system.[9]
Comparison with Alternative Treatments
While direct comparative data in PDOs is scarce, this section contrasts the available information on this compound with the established mechanisms and clinical efficacy of alternative treatments for neuroendocrine tumors and carcinoid syndrome.
| Treatment Modality | Mechanism of Action | Reported Efficacy in Preclinical/Clinical Studies | Availability of Organoid Data |
| This compound Ethyl | Tryptophan hydroxylase (TPH1) inhibitor; reduces serotonin synthesis.[1][2] | 3D Cell Culture: Dose-dependent decrease in serotonin; no significant effect on cell proliferation.[2][8] Clinical: Significant reduction in bowel movement frequency in patients with carcinoid syndrome.[10] | Limited to 3D cell line models and related TPH1 inhibitor studies in intestinal organoids.[2][8][9] |
| Somatostatin Analogs (Octreotide, Lanreotide) | Bind to somatostatin receptors (SSTRs) to inhibit hormone secretion and tumor cell proliferation.[7][11] | Clinical: Symptom relief in 50-70% of patients with carcinoid syndrome and inhibition of tumor growth.[4][12][13][14] | Limited published studies specifically testing these in NET PDOs. |
| Everolimus | mTOR inhibitor; blocks a key signaling pathway involved in cell proliferation, angiogenesis, and metabolism.[15][16] | Preclinical (NEC organoids): Showed sensitivity that paralleled clinical response in a small patient cohort.[17] Clinical: Improved progression-free survival in patients with advanced pancreatic, gastrointestinal, and lung NETs.[18] | Feasibility demonstrated in GEP-NEC organoids.[17] |
| Peptide Receptor Radionuclide Therapy (PRRT) | Delivers targeted radiation to SSTR-positive tumor cells via a radiolabeled somatostatin analog.[19][20][21][22][23] | Clinical: Improved progression-free survival and tumor response rates in patients with advanced midgut NETs.[24] | No direct studies found on PRRT efficacy in PDOs. |
Experimental Protocols
The establishment of patient-derived organoids from neuroendocrine tumors is a feasible though challenging process. The following is a generalized protocol based on methodologies reported for various cancer types, including GEP-NECs.[17][25][26]
-
Tissue Acquisition and Processing: Fresh tumor tissue is obtained from surgical resections or biopsies and transported in a suitable medium on ice. The tissue is minced and washed, followed by enzymatic digestion to dissociate the cells.
-
Cell Embedding: The resulting cell suspension is embedded in an extracellular matrix hydrogel, such as Matrigel, which provides a 3D scaffold for growth.
-
Culture and Maintenance: The embedded cells are cultured in a specialized medium containing a cocktail of growth factors and inhibitors that support the self-renewal and differentiation of the tumor stem/progenitor cells. The specific composition of the medium can vary depending on the tumor type.
-
Passaging and Expansion: Once established, the organoids can be passaged by mechanical and/or enzymatic dissociation and re-plated in a fresh matrix to expand the culture for biobanking and subsequent assays.
dot
Caption: Experimental Workflow for PDO Generation and Drug Screening.
A common method to assess drug efficacy in organoid cultures is through viability assays that measure metabolic activity, which correlates with the number of viable cells.[27][28]
-
Organoid Plating: Established organoids are dissociated into smaller fragments or single cells and plated in a multi-well format (e.g., 96-well or 384-well plates).
-
Drug Treatment: Organoids are treated with a range of concentrations of the drugs of interest (e.g., this compound, octreotide, everolimus) and control vehicles.
-
Incubation: The treated organoids are incubated for a specified period (e.g., 72-120 hours) to allow for the drugs to exert their effects.
-
Viability Measurement: A viability reagent, such as CellTiter-Glo® 3D, is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of metabolically active, viable cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The data is then normalized to the control-treated wells to determine the percentage of cell viability at each drug concentration. Dose-response curves are generated to calculate metrics such as the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
The available preclinical data from 3D cell culture models suggest that this compound is effective at reducing serotonin secretion, aligning with its clinical indication for managing carcinoid syndrome diarrhea.[2][8][10] Its direct anti-proliferative effects in these models appear limited. In contrast, alternatives like everolimus have shown direct anti-proliferative effects in both preclinical models, including neuroendocrine carcinoma organoids, and in clinical trials.[17][18] Somatostatin analogs and PRRT also demonstrate tumor growth control in clinical settings.[7][11][24]
The development and utilization of patient-derived organoids for neuroendocrine tumors hold significant promise for personalized medicine.[17][29][30] Future studies directly comparing the efficacy of this compound with its alternatives in a panel of well-characterized NET PDOs are crucial. Such studies will help to elucidate patient-specific responses and identify predictive biomarkers, ultimately guiding the selection of the most effective therapeutic strategies for individual patients. The integration of PDOs into drug development pipelines will undoubtedly accelerate the discovery of novel treatments and improve outcomes for patients with neuroendocrine tumors.
References
- 1. selectscience.net [selectscience.net]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Auto-regulatory Effects of Serotonin on Proliferation and Signaling Pathways In Lung and Small Intestine Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novartis.gcs-web.com [novartis.gcs-web.com]
- 9. Human intestinal organoids from Cronkhite-Canada syndrome patients reveal link between serotonin and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of octreotide long-acting repeatable in neuroendocrine tumors: RADIANT-2 placebo arm post hoc analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 706-Neuroendocrine advanced octreotide | eviQ [eviq.org.au]
- 15. mdpi.com [mdpi.com]
- 16. Everolimus in treatment of neuroendocrine tumors: efficacy, side-effects, resistance and factors affecting its place in the treatment sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-Derived Organoid Models of Human Neuroendocrine Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Everolimus in poorly differentiated neuroendocrine carcinoma of unknown primary: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Personalized PRRT improves radiation delivery to neuroendocrine tumors | EurekAlert! [eurekalert.org]
- 20. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 24. Therapy Benefits Patients with Neuroendocrine Tumors - NCI [cancer.gov]
- 25. The Efficacy of Using Patient-Derived Organoids to Predict Treatment Response in Colorectal Cancer [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
Validating the On-Target Effects of Telotristat: A Comparative Guide to Genetic Knockdown Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition using Telotristat and genetic knockdown techniques for validating the on-target effects related to Tryptophan Hydroxylase 1 (TPH1) inhibition. The content is designed to assist researchers in selecting the most appropriate experimental approach for their specific research questions.
Comparison of this compound and Genetic Knockdowns for TPH1 Inhibition
This compound ethyl is a prodrug of this compound, a potent inhibitor of TPH, the rate-limiting enzyme in serotonin biosynthesis.[1][2] It is approved for the treatment of carcinoid syndrome diarrhea, a condition characterized by excessive serotonin production.[1][2] Validating that the therapeutic effects of this compound are indeed due to its intended on-target inhibition of TPH1 is a critical aspect of both preclinical and clinical research. Genetic knockdown technologies, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offer a powerful alternative for target validation by directly reducing the expression of the TPH1 protein.
This guide compares the use of this compound with genetic knockdown approaches for TPH1 target validation, summarizing their respective methodologies, and presenting available quantitative data.
Data Presentation
The following table summarizes the quantitative data on the reduction of serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), achieved by this compound and genetic knockdown of TPH. It is important to note that the data for this compound is derived from in vitro cell culture experiments, while the genetic knockdown data is from in vivo animal models, precluding a direct head-to-head comparison.
| Method | Model System | Target | Dosage/Concentration | Endpoint Measured | Observed Reduction | Reference |
| This compound | Pancreatic Neuroendocrine Tumor Cell Lines (BON-1) | TPH1 | 10⁻⁸ M | Serotonin Secretion | 40.1 ± 17.4% | [1] |
| This compound | Pancreatic Neuroendocrine Tumor Cell Lines (QGP-1) | TPH1 | 10⁻⁸ M | Serotonin Secretion | 72.5 ± 15.2% | [1] |
| Genetic Knockout | Mice (Tph1/Tph2 Double Knockout) | TPH1 & TPH2 | N/A | Peripheral Serotonin Levels | Substantially reduced | [3][4] |
| Genetic Knockout | Mice (Tph2 Knockout) | TPH2 | N/A | Central Serotonin Levels | Dramatically reduced | [3][4] |
Experimental Protocols
Pharmacological Inhibition with this compound (In Vitro)
This protocol is based on the methodology used to assess the effect of this compound on serotonin secretion in neuroendocrine tumor cell lines.[1]
Objective: To determine the on-target effect of this compound on serotonin production in a relevant cell line.
Materials:
-
Neuroendocrine tumor cell line (e.g., BON-1, QGP-1)
-
Complete cell culture medium
-
This compound (active metabolite)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Serotonin ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuroendocrine tumor cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a physiologically relevant range (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Also, prepare a vehicle control.
-
Incubation: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for a predetermined period (e.g., 72 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Serotonin Quantification: Measure the concentration of serotonin in the collected supernatants using a commercially available serotonin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the serotonin levels in the this compound-treated wells to the vehicle-treated control wells. Plot the percentage of serotonin inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Genetic Knockdown of TPH1 using siRNA (In Vitro)
This protocol provides a general framework for the transient knockdown of TPH1 in a cell line using siRNA.
Objective: To validate the on-target effect of reducing TPH1 expression on serotonin production.
Materials:
-
Cell line expressing TPH1
-
TPH1-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
-
Serotonin ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the TPH1 siRNA or control siRNA in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for TPH1 mRNA and protein knockdown.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a subset of cells, extract total RNA, and perform qRT-PCR to quantify the reduction in TPH1 mRNA levels compared to the control siRNA-treated cells.
-
Western Blotting: Lyse another subset of cells, extract total protein, and perform a Western blot using a TPH1-specific antibody to confirm the reduction in TPH1 protein levels.
-
-
Phenotypic Analysis:
-
Collect the cell culture supernatant and measure the serotonin concentration using an ELISA kit to determine the effect of TPH1 knockdown on serotonin secretion.
-
-
Data Analysis: Compare the TPH1 mRNA and protein levels, as well as serotonin secretion, between the TPH1 siRNA-treated cells and the control siRNA-treated cells.
Mandatory Visualization
Caption: this compound's mechanism of action in the serotonin synthesis pathway.
Caption: Experimental workflow for TPH1 genetic knockdown and validation.
Caption: Logical relationship between this compound, TPH1 knockdown, and the therapeutic outcome.
References
- 1. karger.com [karger.com]
- 2. Effect of the Tryptophan Hydroxylase Inhibitor this compound on Growth and Serotonin Secretion in 2D and 3D Cultured Pancreatic Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic disruption of both tryptophan hydroxylase genes dramatically reduces serotonin and affects behavior in models sensitive to antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Disruption of Both Tryptophan Hydroxylase Genes Dramatically Reduces Serotonin and Affects Behavior in Models Sensitive to Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Telotristat with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Telotristat's performance in combination with chemotherapy and other targeted agents, supported by experimental data. The following sections detail the synergistic potential of this compound, offering insights into its efficacy, underlying mechanisms, and the experimental frameworks used to evaluate these effects.
This compound ethyl, a tryptophan hydroxylase inhibitor, is designed to reduce the production of serotonin.[1] While primarily known for its role in managing carcinoid syndrome diarrhea, emerging preclinical evidence suggests that by targeting serotonin synthesis, this compound may enhance the anti-tumor efficacy of certain chemotherapies and targeted agents. This guide synthesizes the available data to provide a comprehensive overview of these synergistic interactions.
Synergistic Efficacy of this compound in Preclinical Models
Cholangiocarcinoma (CCA): Combination with Gemcitabine/Cisplatin and Nab-Paclitaxel
A key preclinical study investigated the synergistic effects of this compound Ethyl (TE) in combination with standard-of-care chemotherapies, gemcitabine plus cisplatin (GemCis) and nab-paclitaxel (NPT), in various cholangiocarcinoma (CCA) models. The results demonstrated a significant enhancement of anti-tumor activity with the combination therapies.
Tumor Growth Inhibition:
In subcutaneous xenograft models of intrahepatic CCA (CCLP-1), the combination of TE with GemCis or NPT resulted in a greater reduction in tumor growth compared to either treatment alone.[2] Similarly, in extrahepatic CCA xenografts (TFK-1), the addition of TE to chemotherapy showed an additive tumor growth inhibition effect.[2] In patient-derived xenografts (PDXs) of CCA, the combination of TE with GemCis or NPT also led to further tumor inhibition.[2]
| Treatment Group | Tumor Growth Inhibition (%) - CCLP-1 Xenograft | Tumor Growth Inhibition (%) - TFK-1 Xenograft | Tumor Growth Inhibition (%) - CCA PDX |
| This compound Ethyl (TE) | 53 | 51 | 40 |
| Gemcitabine + Cisplatin (GemCis) | 53 | 37 | 80 |
| Nab-Paclitaxel (NPT) | 69 | 56 | 57 |
| GemCis + TE | 85 | 67 | 95 |
| NPT + TE | 90 | 74 | 91 |
Animal Survival:
In a peritoneal dissemination model of intrahepatic CCA, the combination of TE with chemotherapy led to a notable increase in animal survival.[1]
| Treatment Group | Increase in Animal Survival (%) |
| This compound Ethyl (TE) | 11 |
| Gemcitabine + Cisplatin (GemCis) | 9 |
| Nab-Paclitaxel (NPT) | 60 |
| GemCis + TE | 26 |
| NPT + TE | 68 |
Neuroendocrine Tumors (NETs): Combination with Everolimus
In vitro studies on pancreatic and gastrointestinal neuroendocrine tumor (NET) cell lines have suggested a strong synergistic effect when this compound is combined with the mTOR inhibitor, everolimus. This combination dramatically decreased cell viability in all tested NET cell lines. Interestingly, the same study did not observe a synergistic effect with standard NET chemotherapy (capecitabine/temozolomide), suggesting a selective synergy with mTOR pathway inhibition in this context.[3]
Experimental Protocols
In Vivo Cholangiocarcinoma Xenograft Study
The following protocol provides a general framework based on the methodology of the preclinical CCA studies.
1. Cell Lines and Animal Models:
-
Cell Lines: Human CCA cell lines, such as CCLP-1 (intrahepatic) and TFK-1 (extrahepatic), are used.
-
Animal Models: Immunodeficient mice, for example, NOD/SCID mice, are suitable for establishing xenografts.
2. Tumor Implantation:
-
For subcutaneous models, a suspension of CCA cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is injected into the flank of the mice.
-
For peritoneal dissemination models, CCA cells are injected intraperitoneally.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
This compound Ethyl (TE): Administered orally, for example, at a dose of 40 mg/kg, once daily.
-
Gemcitabine and Cisplatin (GemCis): Gemcitabine administered intraperitoneally (e.g., 25 mg/kg) and cisplatin intraperitoneally (e.g., 2.5 mg/kg), twice weekly.
-
Nab-Paclitaxel (NPT): Administered intravenously (e.g., 15 mg/kg), twice weekly.
-
Combination groups receive both TE and the respective chemotherapy.
4. Efficacy Endpoints:
-
Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal Survival: Monitored daily, and the date of euthanasia (due to tumor burden or morbidity) is recorded.
5. Statistical Analysis:
-
Tumor growth curves are analyzed using appropriate statistical tests (e.g., two-way ANOVA).
-
Survival data is analyzed using the Kaplan-Meier method and log-rank test.
In Vitro Synergy Assessment in NET Cell Lines
This protocol outlines a general method for assessing the synergistic effects of this compound and everolimus on NET cell lines.
1. Cell Lines:
-
Human pancreatic (e.g., BON-1, QGP-1) and gastrointestinal (e.g., HROC57) NET cell lines can be used.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with a matrix of concentrations of this compound and everolimus, both alone and in combination.
-
A range of concentrations, typically spanning the IC50 of each drug, should be tested.
-
Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard assay such as MTT or a luminescence-based assay.
3. Synergy Analysis:
-
The results are analyzed using software that calculates a combination index (CI) based on the Chou-Talalay method.
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy and targeted agents are thought to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Mechanism of Action of this compound
This compound inhibits tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin.[1] This leads to a reduction in peripheral serotonin levels.
Figure 1. Mechanism of action of this compound.
Potential Synergistic Pathways
Elevated serotonin levels have been implicated in promoting tumor growth and proliferation through various signaling pathways. Serotonin can activate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[4][5] By reducing serotonin levels, this compound may attenuate the pro-survival signals mediated by these pathways, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
The observed synergy with the mTOR inhibitor everolimus in NET cells suggests a potential crosstalk between the serotonin signaling pathway and the mTOR pathway. Serotonin has been shown to activate the mTOR pathway in some cancer cells.[6] Therefore, the dual inhibition of serotonin production by this compound and mTOR signaling by everolimus could lead to a more profound anti-proliferative effect.
Figure 2. Potential synergistic signaling pathways.
Experimental Workflow
The assessment of synergistic effects typically follows a structured workflow, from initial in vitro screening to in vivo validation.
Figure 3. Experimental workflow for assessing synergy.
Conclusion
The preclinical data presented in this guide suggest that this compound, by reducing serotonin production, holds promise as a synergistic partner for certain chemotherapies and targeted agents in specific cancer types. The enhanced anti-tumor efficacy observed in cholangiocarcinoma and neuroendocrine tumor models warrants further investigation to elucidate the precise molecular mechanisms and to translate these findings into clinical settings. Researchers are encouraged to consider the experimental frameworks outlined here for their own investigations into the synergistic potential of this compound.
References
- 1. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Telotristat's Therapeutic Potential: A Comparative Analysis Across Diverse Cancer Landscapes
For Immediate Release
A comprehensive analysis of the tryptophan hydroxylase inhibitor, Telotristat, reveals a significant impact on carcinoid syndrome associated with neuroendocrine tumors (NETs) and promising anti-tumor activity in preclinical models of cholangiocarcinoma (CCA). While its clinical application is currently confined to managing the debilitating symptoms of carcinoid syndrome, emerging research suggests a broader therapeutic potential for this compound in oncology, warranting further investigation into its efficacy against other cancer types where the serotonin pathway is implicated in tumor progression.
This compound ethyl is a prodrug that is converted to its active form, this compound, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1] By blocking serotonin production, this compound effectively alleviates the severe diarrhea associated with carcinoid syndrome in patients with NETs.[2][3] This targeted mechanism of action has also demonstrated anti-proliferative effects in preclinical cancer models, suggesting a role beyond symptom management.
Comparative Efficacy of this compound
The following tables summarize the available quantitative data on this compound's impact on Neuroendocrine Tumors and Cholangiocarcinoma.
Table 1: Clinical Efficacy of this compound in Neuroendocrine Tumors (Carcinoid Syndrome)
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Results |
| TELESTAR [3][4] | Adults with well-differentiated metastatic NETs and carcinoid syndrome diarrhea (≥4 bowel movements/day) inadequately controlled by somatostatin analogs (SSAs) | This compound ethyl 250 mg TID or 500 mg TID + SSA | Reduction in daily bowel movement (BM) frequency | - 250 mg: 33% of patients had an average reduction of 2 BMs/day vs 4% in placebo.[3] - 250 mg: Reduction of 1.71 average daily BMs vs 0.87 in placebo arm.[3] - 500 mg: Reduction of 2.11 average daily BMs.[3] - Significant reduction in urinary 5-HIAA levels.[3][4] |
| TELECAST [5][6] | Adults with carcinoid syndrome with <4 BMs/day on SSAs, or ≥1 symptom or ≥4 BMs/day if not on SSAs | This compound ethyl 250 mg TID or 500 mg TID | Change from baseline in urinary 5-HIAA | Significant reduction in urinary 5-HIAA levels compared to placebo.[6] |
Table 2: Preclinical Efficacy of this compound in Cholangiocarcinoma (CCA)
| Study Type | Cancer Model | Treatment | Key Findings |
| In vivo Xenograft Study [7][8] | Subcutaneous xenografts of intrahepatic (CCLP-1) and extrahepatic (TFK-1) CCA cell lines, and patient-derived xenografts (PDX) | This compound ethyl (TE) alone and in combination with gemcitabine/cisplatin (GemCis) or nab-paclitaxel (NPT) | - TE alone showed significant tumor growth inhibition (40-53%).[7][8] - Combination with chemotherapy showed additive or synergistic tumor growth inhibition (67-95%).[7][8] |
| In vivo Peritoneal Dissemination Model [7][8] | Peritoneal dissemination of iCCA CC-LP-1 cells in mice | This compound ethyl (TE) alone and in combination with GemCis or NPT | - TE alone marginally increased survival (11%).[7][8] - Combination with GemCis (26%) or NPT (68%) further extended survival.[7][8] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of tryptophan hydroxylase (TPH), which is the initial and rate-limiting step in the biosynthesis of serotonin from the amino acid tryptophan. By blocking TPH1, the isoform predominantly found in the gastrointestinal tract, this compound reduces the peripheral production of serotonin without significantly affecting its levels in the central nervous system.[9] This targeted inhibition is crucial for its therapeutic effect in managing carcinoid syndrome. The serotonin signaling pathway has been implicated in the proliferation and survival of various cancer cells, suggesting that its inhibition could have direct anti-tumor effects.[10][11]
Experimental Protocols
TELESTAR Clinical Trial Workflow
The TELESTAR trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound ethyl in patients with carcinoid syndrome diarrhea.
Preclinical Cholangiocarcinoma Xenograft Study Workflow
Preclinical studies investigating this compound's effect on cholangiocarcinoma typically involve the use of xenograft models in immunocompromised mice.
Discussion and Future Perspectives
The well-established efficacy of this compound in managing carcinoid syndrome highlights the clinical relevance of targeting the serotonin pathway. The preclinical findings in cholangiocarcinoma are particularly encouraging, as they suggest a direct anti-tumor effect of this compound, both as a monotherapy and in combination with standard chemotherapy.[7][8] This opens up the possibility of repositioning this compound as an anti-cancer agent.
The role of serotonin in promoting cell proliferation and survival has been documented in various other malignancies, including breast, prostate, and colon cancer.[10][11] Therefore, it is plausible that this compound could exert anti-tumor effects in these cancers as well. However, to date, there is a notable lack of direct preclinical or clinical studies investigating the impact of this compound on these specific cancer types.
Future research should focus on preclinical in vivo studies using patient-derived xenograft (PDX) models of breast, colorectal, pancreatic, and lung cancers to evaluate the anti-tumor efficacy of this compound. These studies would provide the necessary data to support the initiation of clinical trials in these patient populations. Furthermore, identifying biomarkers that predict response to this compound therapy will be crucial for patient selection and maximizing its therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Telotristat
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Telotristat, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.
Hazard Identification and Classification
This compound and its ethyl ester prodrug, this compound Etiprate, present different hazard profiles according to their respective Safety Data Sheets (SDS). This compound is classified as hazardous, while this compound Etiprate is not. Given that this compound Etiprate is hydrolyzed to the active metabolite this compound, it is prudent to handle both with a high degree of caution.
Hazard Summary for this compound
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Harmful if swallowed | Acute Toxicity - Oral 4 | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Causes skin irritation | Skin Irritation 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation | Eye Irritation 2A | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Note: The Safety Data Sheet for this compound Etiprate does not list any hazard classifications.[1] However, due to its relationship with this compound, similar handling precautions are advised.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is crucial when handling this compound in its various forms. The following recommendations are based on the potential hazards identified for this compound.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, BS EN 374:2003 compliant).[2] Lab coat or protective gown. | Prevents skin irritation and absorption.[2] |
| Respiratory Protection | Use in a well-ventilated area or in a fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of respiratory tract irritation. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for selecting and using appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders or creating solutions, to minimize inhalation exposure.[2]
-
Safe Handling Practices: Avoid contact with skin and eyes.[2] Do not breathe dust or aerosols.[2] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended on the product insert.[1]
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill and Accidental Release:
-
Containment: For spills, avoid generating dust.[2] Cover the spill with a suitable absorbent material.[2]
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a sealed container for disposal.[2]
-
Ventilation: Ensure adequate ventilation during cleanup.
Disposal:
-
Waste Material: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2] While one SDS suggests smaller quantities of this compound Etiprate can be disposed of with household waste, it is best practice to treat all chemical waste as hazardous unless otherwise specified by institutional guidelines.[1]
-
Packaging: Decontaminate and dispose of empty containers according to official regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
